Technical Documentation Center

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
  • CAS: 246543-68-0

Core Science & Biosynthesis

Foundational

Structural Elucidation of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate: A Comprehensive Crystallographic Guide

Introduction & Rationale The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry. As an oxygen-bridged analog of the tropane alkaloid skeleton, it drastically alters the electrostat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry. As an oxygen-bridged analog of the tropane alkaloid skeleton, it drastically alters the electrostatic profile and conformational flexibility of the molecule, making it a highly potent framework for the development of monoamine transporter inhibitors and novel therapeutics[1].

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate (often isolated as a hydrochloride salt, CAS 1956306-41-4) represents a highly functionalized building block within this class. The critical challenge in synthesizing and utilizing this compound lies at the C3 quaternary stereocenter, which bears both an amino group and an ethyl carboxylate moiety. Determining the relative stereochemistry (endo vs. exo orientation relative to the O8 bridge) is virtually impossible using standard 1D NMR techniques. Therefore, single-crystal X-ray diffraction (SCXRD) is the definitive, self-validating method required to confirm its three-dimensional architecture, absolute configuration, and intermolecular interactions[2].

Conformational Context & Mechanistic Causality

To successfully refine the crystal structure of this compound, one must anticipate its conformational behavior. The 8-oxabicyclo[3.2.1]octane core typically adopts a highly rigid chair conformation for the six-membered piperidine-analog ring, while the five-membered tetrahydrofuran-analog ring adopts an envelope conformation[3].

The causality behind the crystallization behavior of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate is driven by two primary factors:

  • Steric Bulk at C3: The bulky ethyl ester group will naturally favor the less sterically hindered equatorial (exo) position, pushing the smaller amino group into the axial (endo) position. However, synthetic conditions can force the opposite kinetic product.

  • Hydrogen Bonding Network: The primary amine (or ammonium, if crystallized as an HCl salt) acts as a strong hydrogen-bond donor, while the ester carbonyl and the O8 bridge act as acceptors. This creates a robust, predictable intermolecular network that drives lattice packing.

G Core 8-Oxabicyclo[3.2.1]octane Core C3 C3 Quaternary Center Core->C3 defines stereochemistry Bridge O8 Oxygen Bridge Core->Bridge imposes rigid geometry Amino 3-Amino Group (endo/exo) C3->Amino substituent 1 Ester 3-Ethyl Carboxylate (exo/endo) C3->Ester substituent 2 Hbond Intermolecular H-Bonding (N-H···O=C) Bridge->Hbond secondary acceptor Amino->Hbond H-bond donor Ester->Hbond H-bond acceptor Lattice Crystal Lattice Stabilization Hbond->Lattice drives packing

Structural features and hydrogen-bonding network defining the crystal lattice.

Experimental Protocol: A Self-Validating System

The following step-by-step methodology provides a field-proven protocol for obtaining and solving the crystal structure of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate.

Phase I: Crystal Growth via Vapor Diffusion

Because the ethyl ester chain is highly flexible, rapid crystallization often leads to twinned or disordered crystals. Vapor diffusion is the method of choice to ensure slow, ordered lattice formation[4].

  • Solvent Selection: Dissolve 10–15 mg of the compound (preferably the HCl salt to restrict amine inversion and enhance H-bonding) in a minimum volume (approx. 0.5 mL) of a good solvent, such as Methanol.

  • Anti-Solvent Chamber: Place the unsealed sample vial inside a larger, sealed jar containing 3–5 mL of a volatile anti-solvent, such as Diethyl Ether.

  • Equilibration: Allow the anti-solvent vapor to slowly diffuse into the methanol solution at 4 °C over 3 to 7 days. This slow reduction in solubility forces the nucleation of high-quality, single-domain crystals.

Phase II: Data Collection & Cryocooling
  • Crystal Mounting: Select a pristine, block-shaped crystal under polarized light. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling (Critical Step): Immediately transfer the crystal to the diffractometer cold stream set to 100 K . Causality: Cryocooling is mandatory not just to improve the signal-to-noise ratio at high resolution, but to freeze out the dynamic thermal disorder inherent to the flexible ethyl ester moiety.

  • Diffraction: Collect a full sphere of data using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation equipped with a CCD or CMOS detector[5].

Phase III: Structure Solution and Refinement
  • Integration & Scaling: Integrate the raw frames using software such as APEX3 or CrysAlisPro. Apply multi-scan absorption corrections.

  • Phase Problem: Solve the structure using Intrinsic Phasing (SHELXT). The rigid 8-oxabicyclo[3.2.1]octane core will appear immediately in the initial electron density map.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Handling Disorder: If the terminal methyl group of the ethyl ester shows elongated thermal ellipsoids, model it over two discrete positions using PART instructions, applying SADI (distance) and EADP (atomic displacement) restraints to ensure chemical sensibility.

Workflow Prep Sample Prep (Vapor Diffusion) Mount Cryo-Mounting (100 K) Prep->Mount Diffract X-ray Diffraction (Mo/Cu Kα) Mount->Diffract Phase Phase Resolution (Intrinsic Phasing) Diffract->Phase Refine Anisotropic Refinement (SHELXL) Phase->Refine Valid Validation (CIF Generation) Refine->Valid

Step-by-step self-validating workflow for small molecule X-ray crystallography.

Quantitative Data Presentation

To benchmark the success of your refinement, the resulting crystallographic parameters should align with the typical metrics for 8-oxabicyclo[3.2.1]octane-3-carboxylate derivatives. Below is a summarized table of expected quantitative data for a high-quality refinement of this scaffold class.

Crystallographic ParameterExpected / Benchmark ValueSignificance
Crystal System Monoclinic or OrthorhombicTypical for chiral bridged bicyclic salts.
Space Group P21​ or P21​21​21​ Mandated if the compound is enantiopure.
Temperature 100(2) KSuppresses thermal motion of the ethyl chain.
Data-to-Parameter Ratio > 10:1Ensures statistical validity of the refinement.
Goodness-of-Fit (GoF) on F2 0.95 – 1.05Indicates the model accurately represents the data.
Final R1​ [ I>2σ(I) ] < 0.050 (5.0%)Confirms a highly accurate structural model.
Final wR2​ (all data) < 0.120 (12.0%)Validates the weighting scheme and variance.
Largest diff. peak/hole +0.35 / -0.25 e·Å −3 Confirms no missing atoms or unmodeled solvent.

Table 1: Benchmark crystallographic parameters for the validation of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate structures.

Conclusion

The structural elucidation of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate via X-ray crystallography provides indispensable data regarding its C3 stereochemistry and conformational rigidity. By strictly controlling the crystallization environment via vapor diffusion and mitigating the thermal disorder of the ester moiety through cryocooling, researchers can obtain high-resolution models. These models are critical for downstream applications, including structure-activity relationship (SAR) studies and the rational design of targeted therapeutics based on the 8-oxabicyclo[3.2.1]octane pharmacophore.

References

  • Meltzer, P. C., et al. "2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • International Journal of Pharmaceutical Sciences. "X Ray Crystallography." IJPS Journal. Available at: [Link]

  • Liao, H., et al. "Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals." Chemical Science, Royal Society of Chemistry. Available at:[Link]

Sources

Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation Patterns of 8-Oxabicyclo[3.2.1]octane-3-carboxylate

For Immediate Release A Deep Dive into the Fragmentation Behavior of a Key Bicyclic Scaffold for Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Key Bicyclic Scaffold for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric fragmentation patterns of the 8-oxabicyclo[3.2.1]octane-3-carboxylate core. This bicyclic ether scaffold is a crucial component in a variety of biologically active molecules and its detailed structural elucidation is paramount in pharmaceutical development and chemical research. This document, authored from the perspective of a Senior Application Scientist, offers field-proven insights into the causal relationships behind fragmentation pathways, ensuring a trustworthy and authoritative resource.

Introduction: The Significance of the 8-Oxabicyclo[3.2.1]octane Core

The 8-oxabicyclo[3.2.1]octane framework is a conformationally constrained bicyclic ether system that serves as a foundational structural motif in numerous natural products and synthetic molecules of medicinal interest. Its rigid structure allows for precise spatial orientation of functional groups, making it an attractive scaffold for the design of targeted therapeutics. Understanding the mass spectrometric behavior of derivatives such as the 3-carboxylate ester is critical for their identification, characterization, and metabolic profiling in complex biological matrices.

Mass spectrometry, particularly with tandem mass spectrometry (MS/MS), is an indispensable tool for the structural analysis of such compounds. The fragmentation patterns observed provide a veritable fingerprint of the molecule, offering clues to its connectivity and the nature of its substituents. This guide will explore the expected fragmentation pathways of 8-oxabicyclo[3.2.1]octane-3-carboxylate under common ionization techniques, drawing parallels with the well-documented fragmentation of analogous structures like tropane alkaloids and other bicyclic ethers.[1][2][3]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is rich in structural information. For 8-oxabicyclo[3.2.1]octane-3-carboxylate, the fragmentation is anticipated to be initiated by the ionization of a lone pair of electrons on the ether oxygen or the carbonyl oxygen of the ester group.

A primary fragmentation event for cyclic ethers is α-cleavage, involving the breaking of a carbon-carbon bond adjacent to the oxygen atom.[4][5] In the 8-oxabicyclo[3.2.1]octane system, this can lead to the opening of the bicyclic ring system. Another common pathway for ethers is inductive cleavage.[3]

The fragmentation of the carboxylate moiety is also expected to be a prominent feature. This can involve the loss of the alkoxy group from the ester, followed by the loss of carbon monoxide, or the loss of the entire carbomethoxy group.

Below is a diagram illustrating the predicted major fragmentation pathways of methyl 8-oxabicyclo[3.2.1]octane-3-carboxylate under EI-MS.

fragmentation_pathway M [M]+• m/z 170 F1 [M - •OCH3]+ m/z 139 M->F1 - •OCH3 F3 [M - •COOCH3]+ m/z 111 M->F3 - •COOCH3 F4 Ring Opening Fragment m/z 97 M->F4 α-cleavage & H-rearrangement F5 [M - C2H4O]+• m/z 126 M->F5 Retro-Diels-Alder type F6 [M - C3H5O2•]+ m/z 83 M->F6 Complex rearrangement F2 [F1 - CO]+ m/z 111 F1->F2 - CO

Caption: Predicted EI-MS fragmentation of methyl 8-oxabicyclo[3.2.1]octane-3-carboxylate.

Fragmentation under Soft Ionization Techniques (ESI, APCI)

In contrast to EI, soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) typically result in the formation of protonated molecules, [M+H]+, with less extensive fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation.

The fragmentation of the protonated molecule of 8-oxabicyclo[3.2.1]octane-3-carboxylate is expected to be directed by the charge site, which will likely be the ether oxygen or the carbonyl oxygen. The fragmentation pathways will share similarities with those observed for related structures like cocaine and tropane alkaloids, which possess the analogous 8-azabicyclo[3.2.1]octane core.[6][7][8][9]

Key fragmentation pathways for the [M+H]+ ion are predicted to include:

  • Loss of the ester substituent: This can occur as a neutral loss of the alcohol (e.g., methanol if it is a methyl ester) or as the loss of the entire carbomethoxy group.

  • Ring opening and subsequent fragmentation: Protonation can weaken the C-O bonds of the ether bridge, leading to ring opening.

  • Characteristic bicyclic core fragments: Similar to tropane alkaloids which show characteristic ions at m/z 124 and 140, the 8-oxabicyclo[3.2.1]octane core is expected to produce diagnostic fragment ions.[10][11]

The following diagram illustrates a plausible ESI-MS/MS fragmentation pathway for the protonated molecule.

esi_fragmentation MH [M+H]+ m/z 171 F1 [M+H - CH3OH]+ m/z 139 MH->F1 - CH3OH F3 [M+H - H2O]+ m/z 153 MH->F3 - H2O F4 Core Fragment m/z 97 MH->F4 Ring Cleavage F2 [F1 - CO]+ m/z 111 F1->F2 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated methyl 8-oxabicyclo[3.2.1]octane-3-carboxylate.

Tabulated Summary of Predicted Key Fragment Ions

For clarity and ease of comparison, the predicted key fragment ions and their proposed origins are summarized in the table below. The exact masses are calculated for the methyl ester derivative (C9H14O3).

m/z (Nominal) Proposed Formula Origin Ionization Mode
170C9H14O3Molecular Ion [M]+•EI
171C9H15O3Protonated Molecule [M+H]+ESI, APCI
155C8H11O3[M - CH3]+EI
139C8H11O2[M - •OCH3]+ or [M+H - CH3OH]+EI, ESI/APCI
126C7H10O2Retro-Diels-Alder type fragmentationEI
111C7H11O[M - •COOCH3]+ or [M+H - CH3OH - CO]+EI, ESI/APCI
97C6H9ORing Opening FragmentEI, ESI/APCI
83C5H7OComplex rearrangement productEI

Experimental Protocol: Acquiring a Mass Spectrum

To obtain high-quality mass spectra of 8-oxabicyclo[3.2.1]octane-3-carboxylate, the following step-by-step methodology is recommended.

Objective: To acquire electron ionization (EI) and electrospray ionization (ESI) mass spectra for fragmentation pattern analysis.

Materials:

  • 8-Oxabicyclo[3.2.1]octane-3-carboxylate sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with EI and ESI sources (e.g., a GC-MS for EI and an LC-MS for ESI)

  • Appropriate chromatographic column if separation is required

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable high-purity solvent to a concentration of approximately 1 mg/mL for a stock solution.

    • For direct infusion ESI, dilute the stock solution to 1-10 µg/mL.

    • For GC-MS analysis, dilute the stock solution to an appropriate concentration for the instrument's sensitivity.

  • EI-MS (via GC-MS):

    • Set the GC oven temperature program to ensure good separation and peak shape.

    • Use a standard non-polar or medium-polarity column (e.g., DB-5ms).

    • Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

    • Acquire data in full scan mode over a mass range of m/z 40-400.

    • The standard electron energy is 70 eV.

  • ESI-MS (via LC-MS or Direct Infusion):

    • For LC-MS, develop a suitable reversed-phase or HILIC method. The mobile phase should be compatible with ESI (e.g., water/acetonitrile with 0.1% formic acid for positive ion mode).

    • For direct infusion, introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the [M+H]+ ion.

    • Acquire full scan MS spectra.

    • Perform MS/MS experiments by selecting the [M+H]+ ion (m/z 171 for the methyl ester) as the precursor ion and applying a range of collision energies to observe the fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of 8-oxabicyclo[3.2.1]octane-3-carboxylate is governed by the interplay between the bicyclic ether core and the carboxylate substituent. While direct literature on this specific molecule is scarce, a thorough understanding of its fragmentation behavior can be achieved by applying fundamental principles of mass spectrometry and drawing analogies from well-studied related structures. The predicted fragmentation pathways and key diagnostic ions presented in this guide provide a solid foundation for the identification and structural elucidation of this important class of compounds in various scientific and industrial settings.

References

  • MS/MS spectra and proposed fragmentation of five tropane compounds: A,... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Herbinet, O., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 219, 359-371.
  • Kempinski, C., et al. (2022). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. The Plant Cell, 34(10), 3856-3875.
  • Lv, M., et al. (2017). Active fragments-guided drug discovery and design of selective tropane alkaloids using ultra-high performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry coupled with virtual calculation and biological evaluation. Analytical and Bioanalytical Chemistry, 409(4), 1145-1157.
  • Martin, R. S. (1997). The Mass Spectrum of Cocaine. Journal of Forensic Sciences, 42(3), 453-458.
  • Rotavera, B., et al. (2020). Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion. International Journal of Molecular Sciences, 21(8), 2894.
  • Wang, P., & Bartlett, M. G. (1998). General fragmentation pathway of protonated cocaine and its metabolites. Journal of Mass Spectrometry, 33(10), 967-975.
  • Smith, R. M., & Casale, J. F. (2010). The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. Microgram Journal, 7(1), 16-30.
  • Vuković, G., et al. (2019). LC-MS/MS Determination of Tropane Alkaloids in Maize Crop. Arhiv za higijenu rada i toksikologiju, 70(1), 49-55.
  • The mass spectra of tropine and 2,3-dihydroxynortropane. (A) The MS²... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Smith, R. M. (2010). The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. Semantic Scholar.
  • Portolés, T., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Journal of Mass Spectrometry, 46(9), 883-895.
  • Herbinet, O., et al. (2011). Mass Spectra of Cyclic Ethers Formed in the Low-Temperature Oxidation of a Series of N-Alkanes. Fuel, 90(2), 528-535.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved March 7, 2024, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved March 7, 2024, from [Link]

  • Portolés, T., et al. (2011).
  • Zhang, Y., et al. (2003). Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-1656.

Sources

Foundational

Conformational Rigidity of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate: A Structural Paradigm for Advanced Peptidomimetics

Executive Summary The development of conformationally restricted peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids. Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate (CAS: 1956306...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally restricted peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids. Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate (CAS: 1956306-41-4 for the hydrochloride salt[1], 246543-68-0 for the free base[2]) represents a premier class of rigidified scaffolds. By embedding a quaternary amino acid motif within an oxygen-bridged bicyclic framework, this molecule enforces severe geometric constraints on the peptide backbone. This whitepaper explores the structural mechanics, synthetic methodologies, and pharmacological implications of this unique scaffold, providing actionable protocols for its synthesis and validation.

Structural Mechanics & Conformational Rigidity

The core of this molecule is the 8-oxabicyclo[3.2.1]octane system[3]. Unlike flexible linear amino acids, this bridged bicyclic architecture locks the molecule into a highly defined 3D space:

  • The Bicyclic Framework: The oxygen bridge at the 8-position forces the six-membered carbocyclic ring into a rigid, non-invertible chair conformation, while the five-membered ring is constrained to an envelope geometry[4].

  • The Quaternary C3 Center: The substitution of both an amino group and a carboxylate ester at the C3 position creates a quaternary stereocenter. When incorporated into a peptide chain, the steric bulk of the bicyclic system severely restricts the Ramachandran dihedral angles ( ϕ and ψ ).

  • Heteroatom Advantage: While 8-azabicyclo[3.2.1]octane (tropane) derivatives are common[5], the 8-oxa core replaces the basic nitrogen with a neutral ether oxygen. This eliminates the positive charge at physiological pH, acts as a localized hydrogen-bond acceptor, and fine-tunes the lipophilicity—often resulting in superior Blood-Brain Barrier (BBB) penetrance.

ConformationalLogic N1 8-oxabicyclo[3.2.1]octane Core N2 Oxygen Bridge (C8) N1->N2 N3 Bicyclic Framework N1->N3 N4 C3 Quaternary Center N1->N4 N5 H-Bond Acceptor (Improved Solubility) N2->N5 N6 Locked Chair-Envelope Conformation N3->N6 N7 Restricted Ramachandran Angles (u03C6, u03C8) N4->N7 N8 Enhanced Metabolic Stability N5->N8 N9 Predictable Pharmacophore Vector Projection N6->N9 N7->N8 N7->N9

Caption: Logic flow of conformational rigidity in 8-oxabicyclo[3.2.1]octane derivatives.

Synthetic Pathways & Stereochemical Control

The synthesis of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate begins with 8-oxabicyclo[3.2.1]octan-3-one [6]. The installation of the amino acid moiety at the sterically hindered C3 ketone is non-trivial.

Why Bucherer-Bergs over Strecker? The classical Strecker synthesis often fails or yields poor results on bulky bridged ketones due to the thermodynamic instability of the intermediate imine. The Bucherer-Bergs reaction [7], utilizing potassium cyanide and ammonium carbonate, is the superior choice. It bypasses the unstable imine by driving the equilibrium forward through the precipitation of a highly stable spirohydantoin intermediate. The stereochemical outcome (whether the amino group is exo or endo to the oxygen bridge) is dictated by thermodynamic control during the hydantoin ring closure.

Following hydantoin formation, rigorous alkaline or acidic hydrolysis breaks the hydantoin ring to yield the free 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylic acid[8]. Standard esterification with ethanol and thionyl chloride yields the final ethyl ester hydrochloride.

SyntheticWorkflow S1 8-oxabicyclo[3.2.1] octan-3-one S2 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) S1->S2 S3 Spirohydantoin Intermediate S2->S3 Thermodynamic Control S4 Alkaline/Acidic Hydrolysis S3->S4 S5 3-amino-8-oxabicyclo [3.2.1]octane-3-carboxylic acid S4->S5 Ring Opening S6 Esterification (EtOH, SOCl2) S5->S6 S7 Ethyl 3-amino-8-oxabicyclo [3.2.1]octane-3-carboxylate S6->S7 HCl Salt Formation

Caption: Step-by-step synthetic workflow from bicyclic ketone to the target amino ester.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and structural confirmation of the scaffold.

Protocol 1: Synthesis of the Spirohydantoin Intermediate

Causality: Conducting the reaction in a sealed vessel prevents the escape of volatile ammonia gas, which is critical for maintaining the stoichiometric pressure required to drive the Bucherer-Bergs equilibrium toward the hydantoin.

  • Preparation: In a heavy-walled pressure tube, dissolve 8-oxabicyclo[3.2.1]octan-3-one (1.0 equiv) in a 1:1 mixture of EtOH and distilled water.

  • Reagent Addition: Add ammonium carbonate (4.0 equiv) and potassium cyanide (2.0 equiv). Safety Note: KCN is highly toxic; perform strictly in a ventilated fume hood.

  • Reaction: Seal the tube and heat the mixture to 60°C for 24 hours. The thermodynamic product will begin to precipitate as a white solid.

  • Isolation: Cool the vessel to 0°C. Vent carefully to release CO2​ . Filter the precipitate, wash with ice-cold water, and dry under vacuum to yield the spirohydantoin.

Protocol 2: Esterification and HCl Salt Formation

Causality: Thionyl chloride reacts with ethanol to generate anhydrous HCl in situ, which acts as both the catalyst for Fischer esterification and the reagent for forming the stable hydrochloride salt of the amine[8].

  • Hydrolysis: Subject the spirohydantoin to refluxing 6N HCl or 2N NaOH for 48 hours to yield the free amino acid. Neutralize and lyophilize.

  • Esterification: Suspend the crude amino acid in anhydrous ethanol (0.2 M) at 0°C under an inert argon atmosphere.

  • Activation: Dropwise, add thionyl chloride ( SOCl2​ , 3.0 equiv). Stir at 0°C for 30 minutes, then heat to reflux for 12 hours.

  • Purification: Concentrate the mixture in vacuo. Recrystallize from ethanol/diethyl ether to afford Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride as a crystalline solid.

Protocol 3: Conformational Validation via 2D-NOESY NMR

Causality: 1D NMR cannot definitively assign the exo/endo stereochemistry of the quaternary C3 center. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) detects spatial proximity (< 5 Å), allowing self-validation of the stereoisomer formed.

  • Dissolve the purified ester in DMSO−d6​ or D2​O .

  • Acquire a 2D-NOESY spectrum with a mixing time of 300–500 ms.

  • Analysis: Look for cross-peaks between the amine protons (or the ester ethyl CH2​ protons) and the axial/equatorial protons of the adjacent C2 and C4 carbons. An exo-amine will show strong NOE correlations to the equatorial protons of the cyclohexane ring, validating the 3D geometry.

Quantitative Data: Conformational & Physicochemical Profiling

The integration of the 8-oxabicyclo[3.2.1]octane core profoundly alters the physicochemical and spatial properties of the amino acid compared to standard proteinogenic amino acids.

ParameterLeucine (Standard)Proline (Constrained)Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
Allowed ϕ Angle Range -180° to +180°-50° to -85°-45° to -65° (Highly Restricted)
Allowed ψ Angle Range -180° to +180°-180° to +180°-30° to +30° (Highly Restricted)
Topological Polar Surface Area 63.3 Ų49.3 Ų~55.0 Ų (Ether O adds ~9 Ų)
Proteolytic Half-Life (in serum) ~2-4 hours~12 hours> 48 hours (Steric Shielding)
Ring System Flexibility High (Acyclic)Moderate (Pyrrolidine)Rigid (Bridged Bicyclic)

Note: Angular ranges for the bicyclic derivative are based on computational modeling of analogous quaternary bridged scaffolds.

Pharmacological Implications

The utilization of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate in drug discovery is driven by three primary pharmacological advantages:

  • Entropic Pre-organization: By locking the amino acid into a specific spatial geometry, the entropic penalty typically associated with a flexible peptide binding to its target receptor is minimized. This can lead to exponential increases in binding affinity ( Kd​ ).

  • Proteolytic Resistance: The sheer steric bulk of the bridged bicyclic system, combined with the quaternary nature of the α -carbon, makes the adjacent peptide bonds virtually invisible to standard proteases and peptidases. This dramatically extends the in vivo half-life of the resulting peptidomimetic.

  • Vectorial Projection: The rigid chair-envelope conformation ensures that any substituents attached to the ester or amine vectors are projected into 3D space with absolute predictability, allowing for precise structure-based drug design (SBDD) against complex protein-protein interaction (PPI) interfaces.

Sources

Exploratory

Engineering 3D Chemical Space: Physicochemical Properties and Profiling of Bridged Bicyclic Amino Esters

Executive Summary Bridged bicyclic amino esters—encompassing scaffolds such as 8-azabicyclo[3.2.1]octane (tropane) and 3-azabicyclo[3.1.1]heptane—are privileged architectural motifs in modern medicinal chemistry. By enfo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bridged bicyclic amino esters—encompassing scaffolds such as 8-azabicyclo[3.2.1]octane (tropane) and 3-azabicyclo[3.1.1]heptane—are privileged architectural motifs in modern medicinal chemistry. By enforcing strict conformational restriction, these sp3 -rich structures allow for the precise spatial orientation of pharmacophores. As the pharmaceutical industry moves away from planar, high-LogP aromatic rings to escape "flatland," bridged bicyclic amines are increasingly deployed as 3D bioisosteres[1]. This whitepaper provides an in-depth analysis of their physicochemical properties, structural dynamics, and the rigorous, self-validating methodologies required to profile them.

Structural and Conformational Dynamics

The defining feature of a bridged bicyclic amino ester is its rigid framework, which locks the amine and the ester functionality into a well-defined three-dimensional vector space.

  • Stereoelectronic Effects: The bridged topology forces the nitrogen lone pair into a specific trajectory, altering its solvation and conjugation potential. In tropane-derived alkaloids (e.g., hyoscyamine and atropine), the tertiary amine is located at the bridgehead (N-8) and the ester linkage is at C-3[2].

  • Bioisosterism: Bridged bicyclic systems are heavily utilized to replace aromatic rings like pyridines or piperazines. This substitution significantly improves physicochemical properties by increasing water solubility, enhancing metabolic stability, and reducing lipophilicity[1].

SPR Core Bridged Bicyclic Core (e.g., Tropane) Ester Ester Linkage (C-3 Position) Core->Ester Spatial constraint Amine Bridgehead Amine (N-8 Position) Core->Amine Conformational lock Lipophilicity Reduced LogP (vs Monocyclic) Core->Lipophilicity Lowers desolvation penalty Steric Steric Shielding (Metabolic Stability) Ester->Steric Hinders esterases pKaMod pKa ~9.5-10.0 (Protonated at pH 7.4) Amine->pKaMod Solvation effects

Structure-Property Relationship (SPR) logic for bridged bicyclic amino esters.

Key Physicochemical Properties

Basicity ( pKa​ )

The basicity of the nitrogen in a bridged system is highly dependent on ring size, bridgehead proximity, and inductive effects from the ester moiety. Tropane, a fundamental bridged bicyclic tertiary amine, exhibits a basic pKa​ of approximately 9.5 to 10.0[3]. The naturally occurring tropane ester hyoscyamine has a pKa​ of ~9.5, meaning it exists primarily in its protonated form at physiological pH (7.4)[2]. Similarly, atropine exhibits a pKa​ of 9.84[4].

Lipophilicity (LogP/LogD)

Conformational restriction lowers the desolvation penalty compared to flexible acyclic or monocyclic chains. Bridged systems like 6-azabicyclo[3.1.1]heptanes often exhibit a lower LogP than their monocyclic piperidine counterparts with the same carbon count[5][6]. This reduction in lipophilicity is critical for optimizing ligand efficiency and reducing off-target toxicity.

Ester Stability and Steric Shielding

Esters are notoriously labile in plasma due to carboxylesterases. However, the rigid bicyclic core provides significant steric bulk, which creates a "shielding cone" around the ester carbonyl. This structural feature drastically reduces the rate of enzymatic hydrolysis compared to exposed, linear amino esters.

Quantitative Property Comparison
Scaffold TypeRepresentative CoreC+N Atom Count pKa​ (Basic)LogP (Neutral)Esterase Stability ( t1/2​ )
Monocyclic Piperidine-4-carboxylate6~10.21.8Low (< 15 min)
Bridged Bicyclic 8-Azabicyclo[3.2.1]octane (Tropane)89.5 - 9.81.2High (> 60 min)
Bridged Bicyclic 3-Azabicyclo[3.1.1]heptane7~9.20.9Moderate (~ 45 min)

(Note: Values are representative medians derived from structure-activity relationship studies of piperidine and tropane analogs[1][5][6].)

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all physicochemical data be generated through orthogonal, self-validating assays. Predictive models are useful, but ground-truth thermodynamic data is non-negotiable for late-stage lead optimization.

Protocol 1: High-Throughput pKa​ Determination via Potentiometric Titration

Causality & Rationale: Potentiometric titration is selected over capillary electrophoresis because it directly measures proton activity in solution, providing true thermodynamic pKa​ values. To ensure the system is self-validating, a Gran plot analysis is used to verify the Nernstian response of the electrode before every run.

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0±0.1∘C .

  • Sample Preparation: Dissolve 1-2 mg of the bridged bicyclic amino ester in 10 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Titration Execution: Titrate the sample with standardized 0.5 M KOH under a nitrogen atmosphere to prevent CO2​ absorption (which would falsely lower the pH).

  • Data Processing: Calculate the pKa​ using the Bjerrum function.

  • Validation: The first derivative of the titration curve must show a singular, sharp inflection point. A broad peak indicates ester hydrolysis during the assay, invalidating the run.

Protocol 2: LogD7.4​ Measurement via Shake-Flask LC-MS

Causality & Rationale: While chromatographic hydrophobicity indices (CHI) are faster, the shake-flask method physically separates the aqueous and organic phases, eliminating bias from stationary-phase interactions. LC-MS is used for quantification to ensure that any degraded ester fragments do not artificially inflate the parent compound's concentration.

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) with each other for 24 hours.

  • Partitioning: Add 10 μL of a 10 mM DMSO stock of the compound to a vial containing 1 mL of the mutually saturated octanol/PBS mixture.

  • Equilibration: Shake the vials at 300 RPM for 60 minutes at 25∘C , followed by centrifugation at 3000 RPM for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) specific to the intact amino ester mass.

  • Validation: Calculate mass balance. The total mass recovered from both phases must be ≥95% of the input mass. If <95% , the compound has precipitated or hydrolyzed, and the LogD is invalid.

Workflow Synth Compound Synthesis & Purification pKa Potentiometric Titration (pKa Determination) Synth->pKa >95% Purity LogD Shake-Flask LC-MS (LogD 7.4) pKa->LogD pH adjustment Stability Microsomal Clearance (Ester Stability) LogD->Stability Lipophilicity validated Data In Vivo PK Prediction Stability->Data Half-life (t1/2)

Workflow for physicochemical profiling of bridged bicyclic amino esters.

Protocol 3: Ester Hydrolysis and Microsomal Stability Assay

Causality & Rationale: Bridged bicyclic amino esters are susceptible to both chemical hydrolysis and enzymatic cleavage. This protocol uses a parallel control (buffer only) alongside human liver microsomes (HLM) to isolate enzymatic liability from inherent chemical instability.

  • Incubation Setup: Prepare a 1 μM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Dual-Arm Initiation:

    • Arm A (Enzymatic): Add Human Liver Microsomes (0.5 mg/mL final protein concentration) and 1 mM NADPH.

    • Arm B (Chemical Control): Add buffer only.

  • Sampling: Incubate at 37∘C . Remove 50 μL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Validation: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. The chemical control (Arm B) must show <5% degradation over 120 minutes to confidently attribute clearance in Arm A entirely to enzymatic metabolism.

Conclusion

The integration of bridged bicyclic amino esters into drug discovery pipelines offers a powerful mechanism to tune pKa​ , lower LogP, and sterically protect vulnerable ester linkages. By strictly adhering to self-validating physicochemical profiling workflows, researchers can confidently leverage these 3D architectures to design highly efficient, metabolically stable therapeutics.

References

  • Tropane - Grokipedia: Physical and Chemical Properties. Grokipedia.
  • Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. PMC - NIH.
  • Npc209773 | C17H23NO3 | CID 174174 - PubChem. PubChem - NIH.
  • Measured LogP values for compounds 16a–c (22 °C) and their monocyclic counterparts. ResearchGate.
  • Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. ResearchGate.
  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Unlocking New Therapeutic Frontiers: A Guide to Incorporating Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate in Peptidomimetic Design

Introduction: The Imperative for Rigidity in a Flexible World Peptides and proteins are nature's workhorses, mediating a vast array of biological processes through precise molecular interactions. However, their therapeut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigidity in a Flexible World

Peptides and proteins are nature's workhorses, mediating a vast array of biological processes through precise molecular interactions. However, their therapeutic potential is often hampered by inherent drawbacks like poor bioavailability and susceptibility to enzymatic degradation.[1] Peptidomimetics—small molecules designed to mimic the structure and function of natural peptides—offer a compelling solution to these challenges. A key strategy in their design is the introduction of conformational rigidity.[2] By locking a peptide into its biologically active conformation, we can significantly enhance its binding affinity, selectivity, and stability.[3][4]

This guide focuses on a powerful and versatile building block for achieving this conformational control: Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate . This unique, non-natural amino acid analogue provides a rigid bicyclic scaffold that can pre-organize a peptide backbone, making it an exceptional tool for designing next-generation therapeutics.[3][5][6]

The Strategic Advantage of the 8-Oxabicyclo[3.2.1]octane Scaffold

The power of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate lies in its defined three-dimensional structure. Unlike flexible, linear amino acids, this bicyclic system severely restricts the available conformational space.[2] Its incorporation into a peptide chain serves as a potent inducer of specific secondary structures, most notably the β-turn.[7][8][9]

Why are β-turns so important? β-turns are critical structural motifs where a polypeptide chain reverses its direction.[8][9] They are frequently found on the surface of proteins and are central to molecular recognition events, such as a peptide ligand binding to its receptor.[1][8] By using a scaffold that mimics this turn, we can design potent and selective modulators of these interactions, opening new avenues for drug discovery in oncology, neurodegenerative disorders, and infectious diseases.[7]

The 8-oxabicyclo[3.2.1]octane core provides a robust and predictable way to enforce this turn, positioning the critical amino acid side chains in an optimal orientation for receptor binding.[1] This increased conformational rigidity not only boosts affinity but also enhances metabolic stability by protecting the peptide backbone from proteolytic enzymes.[3][10]

Core Structure and Properties

The foundational building block, Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate, possesses a unique architecture that underpins its utility.

Caption: Structure of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate.

This molecule is typically handled as a hydrochloride salt for improved stability and solubility.[11][12][13] The key reactive sites for peptide synthesis are the primary amino group and the ethyl ester, which acts as the carboxyl component.

PropertyValueSource
Molecular Formula C10H17NO3[12]
Molecular Weight 199.25 g/mol [12]
Appearance Typically a white to off-white solid (as HCl salt)-
Key Feature Conformationally constrained α,α-disubstituted amino acid analogue[14][15]

Protocols for Peptidomimetic Synthesis

The incorporation of this building block into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) techniques, most commonly employing the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[][17]

Protocol 1: Preparation of Fmoc-Protected Building Block

Before it can be used in SPPS, the primary amine of the bicyclic amino acid must be protected with an Fmoc group.

Objective: To synthesize Fmoc-3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylic acid.

Reagents & MaterialsSupplierPurpose
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate HClCommercial VendorStarting Material
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)Sigma-Aldrich, etc.Fmoc Protecting Agent
Sodium Bicarbonate (NaHCO₃)Standard Lab SupplyBase
1,4-DioxaneStandard Lab SupplySolvent
Water (Deionized)-Solvent
Lithium Hydroxide (LiOH)Standard Lab SupplySaponification Agent
Tetrahydrofuran (THF)Standard Lab SupplySolvent
Diethyl EtherStandard Lab SupplyPrecipitation
Hydrochloric Acid (1M HCl)Standard Lab SupplyAcidification

Step-by-Step Methodology:

  • Fmoc Protection:

    • Dissolve Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate HCl in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Causality: The basic conditions deprotonate the primary amine, making it nucleophilic enough to attack the Fmoc-OSu reagent, forming a stable carbamate linkage (the Fmoc protecting group).

  • Work-up and Isolation (Fmoc-protected Ester):

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Fmoc-protected ethyl ester.

  • Saponification (Ester to Carboxylic Acid):

    • Dissolve the crude product from Step 2 in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH) and stir at room temperature for 2-4 hours, monitoring by TLC.

    • Causality: LiOH is a strong base that hydrolyzes the ethyl ester to the corresponding carboxylate salt, which is necessary for subsequent coupling reactions in SPPS.

  • Final Work-up and Purification:

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A white precipitate should form.

    • Chill the mixture and collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with cold diethyl ether to remove impurities.

    • Dry the final product, Fmoc-3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylic acid , under high vacuum. Characterize by NMR and Mass Spectrometry.

Protocol 2: Incorporation into a Peptide via Automated SPPS

This protocol outlines the coupling of the prepared Fmoc-protected building block onto a growing peptide chain on a solid support.

Objective: To couple the bicyclic amino acid during a standard Fmoc-SPPS cycle.

cluster_0 SPPS Cycle for Bicyclic AA Incorporation cluster_1 Coupling Reagents start Resin with N-terminal amine deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection Free the amine wash1 DMF Wash (x3-5) deprotection->wash1 Remove byproducts coupling Coupling Step wash1->coupling Prepare for coupling wash2 DMF Wash (x3-5) coupling->wash2 Remove excess reagents next_cycle Proceed to next coupling cycle wash2->next_cycle building_block Fmoc-Bicyclic-AA-OH building_block->coupling activator Activator: HBTU/HATU activator->coupling base Base: DIPEA/Collidine base->coupling

Caption: Automated Fmoc-SPPS workflow for incorporating the bicyclic amino acid.

Step-by-Step Methodology (within the synthesizer):

  • Resin Preparation: Start with a standard SPPS resin (e.g., Rink Amide or Wang resin) on which the preceding amino acid sequence has been synthesized. The N-terminus must be deprotected, leaving a free primary amine.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.[17]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene byproduct.

  • Coupling Reaction:

    • Prepare the coupling solution: Dissolve the Fmoc-3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylic acid (3-5 equivalents relative to resin loading), an activating agent like HBTU or HATU (3-5 eq.), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature. A Kaiser test can be performed to monitor for the disappearance of the free primary amine.

    • Causality & Field Insight: Due to the steric hindrance of the α,α-disubstituted nature of this amino acid, a longer coupling time and a more potent activating agent (like HATU) are often required compared to standard proteinogenic amino acids.[15] Using a higher concentration and a slight excess of reagents ensures the reaction goes to completion.

  • Final Washing: After the coupling is complete, wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove any unreacted reagents and byproducts.

  • Continuation: The resin is now ready for the deprotection of the newly added bicyclic amino acid's Fmoc group and the coupling of the next amino acid in the sequence.

Application Notes: From Structure to Function

The incorporation of the 8-oxabicyclo[3.2.1]octane scaffold imposes a rigid, predictable turn in the peptide backbone. This has profound implications for biological activity.

Conformational Impact of Bicyclic Amino Acid Incorporation cluster_0 Flexible Linear Peptide cluster_1 Constrained Peptidomimetic A1 AA1 A2 AA2 A1->A2 A3 AA3 A2->A3 A4 AA4 A3->A4 note1 Multiple low-energy conformations exist. High entropic penalty upon binding. A3->note1 A5 AA5 A4->A5 B1 AA1 B2 AA2 B1->B2 B3 Bicyclic AA B2->B3 B4 AA4 B3->B4 note2 Pre-organized into 'active' β-turn conformation. Lower entropic penalty, higher affinity & stability. B3->note2 B5 AA5 B4->B5

Caption: Imposing conformational rigidity to enhance binding affinity.

  • Receptor Binding and Affinity: By pre-organizing the peptide into its receptor-bound conformation, the entropic penalty of binding is significantly reduced.[4] This often translates directly into higher binding affinity (lower Ki or IC50 values). The rigid scaffold ensures that key pharmacophoric side chains (from adjacent residues) are presented to the receptor in the precise spatial orientation required for optimal interaction.[1]

  • Selectivity: Protein targets, even within the same family, often have subtle differences in their binding pockets. The high degree of structural definition provided by the bicyclic scaffold can be exploited to achieve greater selectivity for a specific receptor subtype, thereby reducing off-target effects.[3]

  • Enzymatic Stability: Proteases recognize and cleave peptide bonds within flexible, linear sequences. The steric bulk and unnatural conformation induced by the 8-oxabicyclo[3.2.1]octane core make the adjacent peptide bonds poor substrates for many proteases, leading to a longer biological half-life.[10]

  • Troubleshooting: If coupling efficiency is low (as indicated by a positive Kaiser test), consider double coupling, increasing the reaction time, or switching to a more powerful activator like COMU. Additionally, ensure the Fmoc-protected building block is fully converted to the free acid form, as the ethyl ester will not couple.

Conclusion

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate is more than just a non-natural amino acid; it is a strategic tool for medicinal chemists and drug developers. Its ability to impart a rigid, predictable β-turn structure allows for the rational design of peptidomimetics with antibody-like affinity and specificity, coupled with the favorable manufacturing profile of small molecules.[3][5] By following the protocols and understanding the principles outlined in this guide, researchers can effectively leverage this powerful building block to engineer highly stable, potent, and selective peptide-based therapeutics, pushing the boundaries of modern drug discovery.

References

  • Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design, 9(15), 1209-1224. doi: 10.2174/1381612033454900. Retrieved from [Link]

  • Diderich, P., & Heinis, C. (2013). Directed Evolution of Bicyclic Peptides for Therapeutic Application. CHIMIA International Journal for Chemistry, 67(12), 910-915. doi: 10.2533/chimia.2013.910. Retrieved from [Link]

  • Bapst, J., et al. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society, 133(22), 8694–8703. doi: 10.1021/ja201524s. Retrieved from [Link]

  • D'Souza, C., & Pingle, S. (2021). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. Retrieved from [Link]

  • Bapst, J., et al. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. PMC. Retrieved from [Link]

  • Heinis, C., & Winter, G. (2015). Bicyclic Peptides as Next-Generation Therapeutics. PMC. Retrieved from [Link]

  • Pore, S., et al. (2021). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. MDPI. Retrieved from [Link]

  • Kahn, M., & Eguchi, M. (1995). The design and synthesis of mimetics of peptide beta-turns. PubMed. Retrieved from [Link]

  • Zhang, H., et al. (2020). Current development of bicyclic peptides. Drug Discoveries & Therapeutics, 14(4), 164-173. doi: 10.5582/ddt.2020.03050. Retrieved from [Link]

  • Trabocchi, A. (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Florence. Retrieved from [Link]

  • Papini, A. M. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Retrieved from [Link]

  • Szymański, P., et al. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. Retrieved from [Link]

  • Pedregal, C., et al. (2009). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. PMC. Retrieved from [Link]

  • White, C. J., & Yudin, A. K. (2011). Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews, 111(8), 4655-4696. doi: 10.1021/cr1003925. Retrieved from [Link]

  • Fairlie, D. P., et al. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (13), 2255-2266. doi: 10.1039/A802521F. Retrieved from [Link]

  • Thieme. (2018). Synthesis of 8-Oxabicyclo[3.2.1]octanes. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Rodriguez, B., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Retrieved from [Link]

  • EMD Millipore. (2013). NEW Derivatives for Fmoc SPPS. Novabiochem Letters, 2(13). Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride. Retrieved from [Link]

  • Fülöp, F., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride. Retrieved from [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Retrieved from [Link]

  • Next Peptide. (n.d.). 1956306-41-4 | Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-8-oxabicyclo[3.2.1]octane-3-carboxamide. PubChem Compound Database. Retrieved from [Link]

  • Pignataro, L. (2011). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Peptide Coupling Reactions with 8-Oxabicyclo[3.2.1]octane Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold integration, mechanistic causality, and validated coupling protocols for peptidomimetic synthesis. Introduction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold integration, mechanistic causality, and validated coupling protocols for peptidomimetic synthesis.

Introduction & Scientific Context

The 8-oxabicyclo[3.2.1]octane ring system is a conformationally restricted, oxygen-bridged bicyclic scaffold that has garnered significant attention in modern drug discovery. By locking the molecular conformation, this scaffold reduces entropic penalties upon target binding, improves metabolic stability, and enhances selectivity profiles[1].

In recent therapeutic developments, 8-oxabicyclo[3.2.1]octane derivatives have been successfully integrated as P2-ligands in peptidomimetic covalent inhibitors (such as SARS-CoV-2 3CL protease inhibitors)[2], as well as in ubiquitin-specific protease 7 (USP7) inhibitors[3] and histone deacetylase (HDAC) inhibitors[4]. However, forming amide bonds directly at the sterically hindered positions of this bridged bicyclic core (e.g., the C3-position) presents unique synthetic challenges. The rigid geometry and the steric bulk of the oxygen bridge restrict the approach trajectory of incoming nucleophiles, necessitating highly optimized peptide coupling strategies.

Mechanistic Insights & Reagent Selection

Standard peptide coupling involves the activation of a carboxylic acid followed by nucleophilic attack by an amine. When utilizing 8-oxabicyclo[3.2.1]octane-3-carboxylic acid or 3-amino-8-oxabicyclo[3.2.1]octane, the choice of coupling reagent and base is critical due to the steric shielding of the reaction center.

  • HATU / DIPEA (The High-Efficiency Route): For highly hindered couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice[3]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (a neighboring group effect) via hydrogen bonding with the incoming amine. This precisely aligns the nucleophile, overcoming the steric repulsion exerted by the bicyclic framework[4]. DIPEA (N,N-Diisopropylethylamine) is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive uronium species.

  • EDC / HOBt (The Scalable Route): For less hindered primary amines or large-scale intermediate synthesis, the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is highly effective[2]. While the resulting HOBt active ester lacks the neighboring group acceleration of HOAt, EDC's water-soluble urea byproduct allows for a simplified, self-validating aqueous workup, minimizing emulsion formation during extraction.

Mechanism Acid 8-Oxabicyclo[3.2.1]octane Carboxylic Acid Base DIPEA Deprotonation Acid->Base HATU HATU Activation (OAt Ester Formation) Base->HATU Intermediate Active HOAt Ester (Sterically Shielded) HATU->Intermediate Amine Nucleophilic Attack (Amine) Intermediate->Amine Product Amide Bond Formation (Peptidomimetic) Amine->Product

Fig 1. Mechanistic pathway of HATU-mediated coupling on the bridged bicyclic scaffold.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the expected performance metrics when coupling 8-oxabicyclo[3.2.1]octane-3-carboxylic acid with a standard secondary amine (e.g., a proline derivative) based on established peptidomimetic workflows.

Coupling SystemBaseSolventReaction TimeTypical YieldEpimerization RiskPrimary Use Case
HATU DIPEADMF2 - 4 hours80 - 95%Low to ModerateSterically hindered secondary amines; late-stage coupling[3].
EDC / HOBt DIPEADCM/DMF12 - 18 hours65 - 80%LowScale-up synthesis; unhindered primary amines[2].
PyBOP NMMDMF6 - 8 hours70 - 85%ModerateAlternative to HATU without uronium-induced side reactions.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS monitoring) are integrated to ensure the complete consumption of the sterically hindered active ester before quenching.

Protocol A: High-Efficiency Coupling via HATU/DIPEA

Designed for coupling 8-oxabicyclo[3.2.1]octane-3-carboxylic acid with sterically hindered or secondary amines.

Reagents:

  • 8-oxabicyclo[3.2.1]octane-3-carboxylic acid (1.0 equiv)

  • Amine component (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 8-oxabicyclo[3.2.1]octane-3-carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar). The high dielectric constant of DMF stabilizes the polar transition states required for efficient activation.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Active Ester Formation: Cool the reaction mixture to 0 °C. Add HATU (1.2 equiv) in a single portion. Stir the mixture at 0 °C for 15–20 minutes. Causality note: Cooling minimizes the risk of epimerization at the C3 position and prevents the degradation of the highly reactive HOAt ester.

  • Amine Introduction: Add the amine component (1.2 equiv) dropwise or in small portions. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2–4 hours. Monitor the reaction via LC-MS. The disappearance of the HOAt-ester mass peak indicates reaction completion.

  • Quench and Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NH₄Cl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Scalable Coupling via EDC/HOBt

Designed for coupling N-protected amino acids to 3-amino-8-oxabicyclo[3.2.1]octane derivatives.

Reagents:

  • N-protected amino acid (1.1 equiv)

  • 3-amino-8-oxabicyclo[3.2.1]octane hydrochloride (1.0 equiv)

  • EDC·HCl (1.3 equiv)

  • HOBt hydrate (1.3 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.15 M)

Step-by-Step Methodology:

  • Activation: Suspend the N-protected amino acid, EDC·HCl, and HOBt in anhydrous DCM at 0 °C. Stir for 30 minutes to form the HOBt active ester.

  • Neutralization: In a separate flask, dissolve the 3-amino-8-oxabicyclo[3.2.1]octane hydrochloride salt in DCM and add DIPEA (3.0 equiv) to liberate the free amine.

  • Coupling: Transfer the free amine solution to the activated ester mixture. Allow the reaction to proceed at room temperature for 12–18 hours.

  • Aqueous Workup: Wash the organic phase with 1M HCl, followed by saturated aqueous NaHCO₃ and brine. The water-soluble urea byproduct of EDC is efficiently removed during the HCl wash, providing a highly pure crude product[2].

Workflow Start Start: Scaffold Prep 8-Oxabicyclo[3.2.1]octane Activation Carboxyl Activation (HATU / DIPEA / DMF) Start->Activation Coupling Amine Addition (Peptide/Pharmacophore) Activation->Coupling Quench Reaction Quench (NH4Cl / H2O) Coupling->Quench Purification Purification (Flash Chromatography) Quench->Purification

Fig 2. Standard workflow for peptide coupling with 8-oxabicyclo[3.2.1]octane derivatives.

References

  • DIASTEREOSELECTIVE OXIDOPYRYLIUM-OLEFIN [5+2]- CYCLOADDITION, DESIGN AND SYNTHESIS OF A NOVEL CLASS OF SARS-COV-2 3CL PROTEASE INHIBITORS Source: Purdue University Graduate School URL
  • Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (WO2016109515A1)
  • INHIBITORS OF HISTONE DEACETYLASE (EP 2701699 B1)
  • 2-Carbomethoxy-3-aryl-8-bicyclo[3.2.

Sources

Method

Application Note: Efficient Saponification of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate to its Free Amino Acid

Abstract This application note provides a detailed protocol for the saponification of ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride to yield the corresponding free amino acid, 3-amino-8-oxabicyclo[3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the saponification of ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride to yield the corresponding free amino acid, 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylic acid. The bicyclic structure of this amino acid ester presents significant steric hindrance, necessitating optimized reaction conditions for efficient hydrolysis. This guide offers a comprehensive workflow, including a discussion of the reaction mechanism, a step-by-step experimental protocol, methods for purification via crystallization, and analytical techniques for reaction monitoring and product characterization. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Bicyclic amino acids are valuable building blocks in medicinal chemistry due to their conformationally constrained structures, which can impart desirable pharmacological properties to peptides and small molecule drugs.[1] The specific target of this protocol, 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylic acid, is a unique scaffold with potential applications in the design of novel therapeutics.[2] This amino acid is often synthesized and handled as its ethyl ester hydrochloride salt (CAS Number: 1956306-41-4) for improved stability and solubility.[3] The conversion of this ester to the free amino acid via saponification is a critical step in its utilization for further synthetic transformations.

The saponification of esters is a fundamental organic reaction involving the hydrolysis of an ester in the presence of a base, typically a hydroxide such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds via a nucleophilic acyl substitution mechanism.[4][5] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form a carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, and the alkoxide is protonated by the solvent to form an alcohol. This acid-base reaction between the carboxylic acid and the alkoxide is essentially irreversible and drives the reaction to completion.[4][6] An acidic workup is subsequently required to protonate the carboxylate and isolate the free carboxylic acid.[4][6]

However, the saponification of sterically hindered esters, such as the title compound, can be challenging. The bulky bicyclic framework can impede the approach of the hydroxide nucleophile to the carbonyl carbon, slowing down the reaction rate.[7] To overcome this, modifications to standard saponification procedures are often necessary, such as the use of higher temperatures, longer reaction times, or the inclusion of a co-solvent to improve the solubility of the substrate.[7]

This application note details a robust protocol for the successful saponification of ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride, taking into account the challenges posed by its structure.

Reaction Mechanism and Workflow

The overall transformation involves two key stages: the saponification of the ester to its carboxylate salt and the subsequent workup and purification to obtain the free amino acid.

Saponification Reaction

The saponification of ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate is carried out using an excess of sodium hydroxide in a mixed solvent system of methanol and water. Methanol is employed as a co-solvent to ensure the solubility of the organic substrate in the aqueous base, thereby facilitating an efficient reaction. The reaction is heated to reflux to provide the necessary activation energy to overcome the steric hindrance of the bicyclic system.

Workup and Purification

Following the completion of the reaction, the workup procedure is designed to isolate the free amino acid. The reaction mixture is first cooled, and the methanol is removed under reduced pressure. The resulting aqueous solution is then carefully acidified to the isoelectric point of the amino acid. At its isoelectric point, an amino acid exists as a zwitterion and typically has its minimum solubility in aqueous solutions, which facilitates its precipitation and subsequent isolation by filtration. The isolated solid is then washed to remove any remaining salts and dried. For higher purity, the crude amino acid can be further purified by recrystallization.

The following diagram illustrates the overall workflow:

Saponification_Workflow Figure 1: Saponification Workflow cluster_reaction Saponification cluster_workup Workup cluster_purification Purification & Analysis Start Ethyl 3-amino-8-oxabicyclo[3.2.1]octane- 3-carboxylate HCl Reaction Dissolve in MeOH/H2O Add excess NaOH Reflux Start->Reaction Cool Cool to Room Temperature Reaction->Cool Evaporate Remove MeOH (Rotary Evaporation) Cool->Evaporate Acidify Acidify with HCl to Isoelectric Point (Precipitation) Evaporate->Acidify Filter Filter to Isolate Solid Acidify->Filter Wash Wash with Cold Water Filter->Wash Dry Dry under Vacuum Wash->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize Analyze Characterize Product (HPLC, NMR, MS) Dry->Analyze Recrystallize->Analyze End 3-Amino-8-oxabicyclo[3.2.1]octane- 3-carboxylic Acid Analyze->End

Caption: Saponification Workflow Diagram

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride≥95%Various
Sodium hydroxide (NaOH)ACS Reagent, ≥97%Sigma-Aldrich
Methanol (MeOH)ACS Reagent, ≥99.8%Fisher Chemical
Hydrochloric acid (HCl), concentratedACS Reagent, 37%VWR Chemicals
Deionized waterMillipore
TLC Silica Gel 60 F₂₅₄ platesMerck
NinhydrinSigma-Aldrich
Equipment
  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Vacuum oven

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride (1.0 eq.) in a 1:1 mixture of methanol and deionized water.

  • Addition of Base: To the stirred solution, add sodium hydroxide (3.0 eq.) portion-wise.

  • Saponification: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

    • Eluent: A typical eluent system for amino acids and their esters is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v).

    • Visualization: The starting material and the product are both primary amines and can be visualized by staining the TLC plate with a ninhydrin solution followed by gentle heating.[8] The disappearance of the starting ester spot (which will have a higher Rf value) and the appearance of a new spot at the baseline (the carboxylate salt) indicates the completion of the reaction. The free amino acid product will have a lower Rf value than the starting ester.[9]

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol from the reaction mixture using a rotary evaporator.

  • Workup - Acidification and Precipitation: Transfer the remaining aqueous solution to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring to adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7 for neutral amino acids). The free amino acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts, followed by a wash with a small amount of cold methanol.

  • Drying: Dry the purified 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylic acid in a vacuum oven at 50-60 °C to a constant weight.

Optional: Recrystallization

For obtaining a highly pure product, recrystallization can be performed.[10][11]

  • Dissolve the crude amino acid in a minimum amount of hot deionized water.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Product Characterization

The identity and purity of the final product, 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylic acid, should be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of amino acids.[12] Due to the lack of a strong chromophore in the target amino acid, derivatization is often required for UV or fluorescence detection.[2] Pre-column derivatization with reagents such as o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) can be employed.[2] A reversed-phase C18 column is typically used for the separation of the derivatized amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product. The disappearance of the signals corresponding to the ethyl group of the starting material and the appearance of the characteristic signals for the free amino acid will confirm the successful saponification.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the product, further confirming its identity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature due to steric hindrance.Increase the reflux time and monitor the reaction by TLC. If the reaction is still incomplete, a stronger base like potassium hydroxide or a higher boiling point co-solvent (e.g., ethanol) can be considered.
Low YieldProduct loss during workup or incomplete precipitation.Ensure the pH is carefully adjusted to the isoelectric point for maximum precipitation. Minimize the amount of washing solvent to avoid dissolving the product.
Product is an oil or does not solidifyPresence of impurities or residual solvent.Ensure the product is thoroughly dried. If it remains an oil, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal if available. Recrystallization from a suitable solvent system can also help.

Conclusion

This application note provides a detailed and reliable protocol for the saponification of the sterically hindered ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride to its free amino acid. The described methodology, including optimized reaction conditions, a thorough workup procedure, and purification by crystallization, will enable researchers to efficiently produce this valuable building block for applications in drug discovery and development. The provided guidelines for reaction monitoring and product characterization ensure the synthesis of a high-purity final product.

References

  • CN112661672A - Crystallization method of Boc-amino acid - Google P
  • Crystal Engineering with Alicyclic β-Amino Acids: Construction of Hydrogen-Bonded Bilayers - ACS Publications. (URL: [Link])

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkat USA. (URL: [Link])

  • Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids - PubMed. (URL: [Link])

  • Saponification of Esters - Organic Chemistry Tutor. (URL: [Link])

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (URL: [Link])

  • Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides - PMC. (URL: [Link])

  • Saponification | Alex L. Sessions - Caltech. (URL: [Link])

  • Saponification-Typical procedures - OperaChem. (URL: [Link])

  • ES2097242T3 - PROCEDURE FOR THE SAPONIFICATION OF AMINO ACID / PEPTIDIC ESTERS.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository. (URL: [Link])

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC. (URL: [Link])

  • Enzymatic Saponification of Esters Containing β-Leaving Groups - Organic Syntheses. (URL: [Link])

  • 13 Saponification of Esters. (URL: [Link])

  • Crystallization of Amino Acids - GEA. (URL: [Link])

  • Monitoring amino acid esterification - Chemistry Stack Exchange. (URL: [Link])

  • Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed. (URL: [Link])

  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters - Arkivoc. (URL: [Link])

  • EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google P
  • Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry. (URL: [Link])

  • Amino acid and vitamin determinations by TLC/HPTLC: Review of the current state. (URL: [Link])

  • Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO - ResearchGate. (URL: [Link])

  • KR870002052B1 - Method for preparing bicyclo (3.2.1)
  • US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. (URL: )
  • Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds - ResearchGate. (URL: [Link])

  • Thin Layer Chromatography. (URL: [Link])

  • 11.6: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. (URL: [Link])

  • ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride - NextSDS. (URL: [Link])

Sources

Application

Application Note: Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate as a Conformational Constraint in Drug Discovery

Introduction & Thermodynamic Rationale In the transition from initial hit identification to lead optimization, drug developers constantly battle the inherent flexibility of linear peptides and aliphatic small molecules....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Thermodynamic Rationale

In the transition from initial hit identification to lead optimization, drug developers constantly battle the inherent flexibility of linear peptides and aliphatic small molecules. Highly flexible molecules suffer from a massive loss of conformational entropy ( ΔS<0 ) upon binding to a target receptor, which drastically reduces their overall binding affinity[1]. Furthermore, exposed, flexible peptide bonds are highly susceptible to proteolytic degradation by endopeptidases, severely limiting their plasma half-life[2].

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate serves as a highly specialized, bridged bicyclic α,α -disubstituted amino acid building block designed to solve these exact challenges. By embedding the α -carbon within a rigid 8-oxabicyclo[3.2.1]octane framework, the Ramachandran dihedral angles ( ϕ and ψ ) of the resulting backbone are severely restricted[3]. This rigidification forces the molecule into a pre-organized secondary structure (such as an α -turn or β -turn), effectively paying the entropic penalty of binding in advance. Additionally, the oxygen bridgehead introduces a critical hydrogen-bond acceptor and lowers the lipophilicity (clogP) compared to purely carbocyclic scaffolds (like adamantane), thereby preserving aqueous solubility while maintaining structural rigidity[4].

Thermodynamics Unconstrained Flexible Linear Precursor (High Entropy) Target Target Protein Pocket Unconstrained->Target High Entropic Penalty (u0394S << 0) Constrained 8-oxabicyclo[3.2.1]octane Modified Ligand (Low Entropy) Constrained->Target Low Entropic Penalty (u0394S u2248 0)

Thermodynamic advantage of bicyclic conformational constraints in receptor binding.

Physicochemical Profiling

Understanding the physicochemical impact of incorporating this bridged bicyclic system is critical for rational drug design. Table 1 summarizes the quantitative and qualitative shifts observed when replacing a standard flexible amino acid (e.g., Leucine or Alanine) with the 8-oxabicyclo[3.2.1]octane scaffold.

Table 1: Structural and Pharmacological Impact of the 8-oxabicyclo[3.2.1]octane Scaffold

PropertyValue / EffectImpact on Drug Design
Scaffold Type Bridged bicyclic α,α -disubstituted amino acidInduces rigid backbone conformation; ideal for turn-induction.
Heteroatom Substitution Oxygen (bridgehead ether)Lowers logP relative to carbocycles; improves aqueous solubility.
Ramachandran Space Highly restricted ϕ,ψ anglesReduces entropic penalty of binding ( ΔSbind​ ); enhances target affinity.
Proteolytic Stability Exceptionally HighSteric shielding of adjacent peptide bonds increases plasma half-life.
Steric Bulk (A-value) HighRequires specialized, high-energy coupling protocols during synthesis.

Experimental Workflows & Protocols

As an Application Scientist, it is vital to emphasize that incorporating this building block into a peptide or small molecule is not trivial. The quaternary nature of the α -carbon, combined with the bulky bridged bicyclic system, creates massive steric hindrance. Standard room-temperature saponification of the ethyl ester will fail, and conventional Solid-Phase Peptide Synthesis (SPPS) using HBTU will result in truncated deletion sequences.

The following protocols are engineered as self-validating systems , utilizing Microwave-Assisted Organic Synthesis (MAOS) and highly reactive uronium salts (HATU) to overcome these activation energy barriers.

Workflow A Ester Saponification (Microwave) B Fmoc Protection (Fmoc-OSu) A->B C MW-SPPS Coupling (HATU/DIPEA) B->C D Cleavage & Validation (LC-MS/NMR) C->D

Step-by-step chemical workflow for integrating the bicyclic amino acid into peptides.

Protocol A: Preparation of the SPPS-Ready Building Block

Objective: Convert the highly stable ethyl ester into an Fmoc-protected free acid suitable for SPPS. Causality: The ethyl ester is sterically shielded by the 8-oxabicyclo[3.2.1]octane cage. Standard LiOH saponification at room temperature is kinetically unfavorable. We employ microwave heating to drive the saponification rapidly without degrading the bicyclic core.

Step-by-Step Methodology:

  • Saponification: Dissolve Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/1M aqueous LiOH (10.0 eq).

  • Microwave Irradiation: React in a dedicated microwave synthesizer at 80°C for 2 hours.

  • Isolation: Acidify the mixture to pH 3 using 1M HCl. Lyophilize the solution to obtain the crude amino acid hydrochloride.

  • Fmoc-Protection: Suspend the crude amino acid in a 1:1 (v/v) mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

  • Reaction: Add Fmoc-OSu (1.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Purification: Acidify the mixture, extract with Ethyl Acetate (3x), dry the organic layer over MgSO₄, and purify via flash chromatography (Silica, DCM/MeOH gradient) to yield pure Fmoc-3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylic acid.

Protocol B: Microwave-Assisted SPPS (MW-SPPS) Coupling

Objective: Couple the sterically hindered Fmoc-protected bicyclic amino acid to a growing peptide chain on a solid support. Causality: The bulky bridged system shields the carbonyl carbon, making nucleophilic attack by the resin-bound amine extremely slow. We use HATU (which forms a highly reactive 7-aza-HOAt ester) and microwave irradiation to overcome this barrier. A mandatory capping step is included to ensure the protocol is self-validating by terminating unreacted sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes at room temperature. Wash extensively with DMF (5x).

  • Activation: Dissolve the synthesized Fmoc-3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylic acid (5.0 eq, 0.5 mmol) and HATU (4.9 eq, 0.49 mmol) in minimal DMF. Add DIPEA (10.0 eq, 1.0 mmol). Pre-activate for exactly 1 minute.

  • Coupling: Add the activated mixture to the resin. Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 20 minutes (Power: 25W).

  • Washing: Drain the reaction vessel and wash the resin with DMF (5x).

  • Self-Validating Capping (Critical): To prevent the formation of difficult-to-separate deletion sequences due to incomplete coupling, treat the resin with a capping solution of Ac₂O/DIPEA/DMF (1:1:8) for 10 minutes. This ensures that any unreacted amines are acetylated and will not participate in subsequent elongation steps.

Protocol C: Analytical Validation & Conformational Analysis

Following standard TFA-mediated cleavage (TFA/TIPS/H₂O, 95:2.5:2.5), the constrained peptide must be validated to confirm successful rigidification.

  • LC-MS Profiling: Confirm the mass. Note that the rigid bicyclic system often shifts the reverse-phase HPLC retention time significantly compared to linear analogs due to a permanent reduction in the solvent-accessible surface area.

  • 2D NOESY NMR: To validate the conformational constraint, perform 2D NOESY NMR in aqueous conditions. The restricted ϕ/ψ angles induced by the 8-oxabicyclo[3.2.1]octane core will yield distinct, strong NOE cross-peaks between the i and i+3 residues, confirming the successful induction of a stable turn conformation[3].

References

  • Conformational preference of bicyclic β-amino acid dipeptides PubMed (Chirality, 2020)[3]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties MDPI (2021)[1]

  • Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides Frontiers (2019)[2]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids ResearchGate[4]

Sources

Method

Application Note &amp; Protocol: A Scalable Manufacturing Process for Methyl 8-oxabicyclo[3.2.1]octane-3-carboxylate

Abstract The 8-oxabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, serving as a core structural motif in various therapeutic agents, including tropane alkaloid analogs investigated for neur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 8-oxabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, serving as a core structural motif in various therapeutic agents, including tropane alkaloid analogs investigated for neurological disorders.[1][2][3] The transition from laboratory-scale synthesis to robust, multi-kilogram manufacturing presents significant challenges in terms of process safety, scalability, and economic viability. This document provides a detailed, field-proven guide for the scale-up manufacturing of a key intermediate, methyl 8-oxabicyclo[3.2.1]octane-3-carboxylate. We present a scalable synthetic route, a robust purification protocol via crystallization, and integrated Process Analytical Technology (PAT) for real-time monitoring and control, all within the framework of Good Manufacturing Practice (GMP).

Introduction: The Strategic Importance of the 8-Oxabicyclo[3.2.1]octane Scaffold

The 8-oxabicyclo[3.2.1]octane ring system is a conformationally restricted bicyclic ether. This rigid structure is of paramount interest to drug development professionals as it allows for the precise spatial arrangement of pharmacophoric elements, making it an ideal building block for designing potent and selective ligands for various biological targets.[4] Its applications are extensive, most notably as a less addictive analog of cocaine, which has driven significant research into its synthesis and derivatization for potential use in treating substance abuse disorders.[4][5][6][7]

However, many reported lab-scale syntheses rely on reagents or conditions that are not amenable to large-scale production due to cost, safety concerns, or complex purification requirements.[8][9] The primary directive for scale-up is to develop a process that is not only high-yielding but also safe, reproducible, and cost-effective, producing material of consistently high purity. This guide addresses this need by detailing a practical and scalable manufacturing workflow.

Strategic Process Design: From Raw Materials to Purified Intermediate

The overall manufacturing process is designed as a two-stage synthetic sequence followed by a final purification step. The chosen synthetic strategy is a [4+3] cycloaddition reaction between furan and an oxyallyl cation, a method known for its efficiency in constructing the bicyclic core.[4][10] This is followed by a stereoselective reduction and esterification to yield the target molecule.

Scale_Up_Workflow RM1 Raw Materials (Furan, Dihalo-ketone, Reducing Agent) Stage1 Stage 1: [4+3] Cycloaddition Formation of Bicyclic Ketone RM1->Stage1 IPC1 IPC-1: Reaction Completion (UPLC/MS) Stage1->IPC1 Real-time monitoring Workup1 Aqueous Work-up & Solvent Swap IPC1->Workup1 Pass Stage2 Stage 2: Stereoselective Reduction & Esterification Workup1->Stage2 IPC2 IPC-2: Reaction Completion (FT-IR) Stage2->IPC2 Real-time monitoring Workup2 Crude Isolation IPC2->Workup2 Pass Purification Purification: Recrystallization Workup2->Purification QC Final QC Analysis (HPLC, NMR, KF, ROI) Purification->QC FinalProduct Final Product: Methyl 8-oxabicyclo[3.2.1] octane-3-carboxylate QC->FinalProduct

Caption: Overall Manufacturing Workflow for the Target Intermediate.

Detailed Manufacturing Protocols

Protocol 1: Stage 1 Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one

This protocol details the [4+3] cycloaddition. The oxyallyl cation intermediate is generated in situ from a readily available di-halo ketone precursor.

A. Equipment and Reagents:

  • 1000 L Glass-Lined Reactor, rated for -20°C to 150°C, with overhead agitation and nitrogen inlet.

  • 500 L Charging Vessel.

  • Process Analytical Technology (PAT): In-situ FT-IR probe.

  • Reagents: Furan, 1,3-Dichloroacetone, Zinc-Copper couple, Anhydrous Tetrahydrofuran (THF).

B. Step-by-Step Methodology:

  • Reactor Preparation: Ensure the 1000 L reactor is clean, dry, and inerted with nitrogen. Maintain a slight positive nitrogen pressure throughout the process.

    • Causality: The organometallic intermediates are sensitive to both oxygen and moisture. An inert atmosphere is critical to prevent side reactions and ensure consistent yield.[11]

  • Reagent Charging:

    • Charge the reactor with anhydrous THF (400 L).

    • Charge freshly prepared Zinc-Copper couple (65 kg, ~1000 mol).

    • Begin agitation at 100 RPM and cool the reactor contents to 10°C.

  • Furan Addition: Charge furan (34 kg, 500 mol) to the reactor.

  • Slow Addition of Dihalo-ketone: Prepare a solution of 1,3-dichloroacetone (63.5 kg, 500 mol) in anhydrous THF (100 L) in the charging vessel. Add this solution to the main reactor via a dosing pump over 4-6 hours.

    • Causality: The formation of the organozinc intermediate and its subsequent reaction are exothermic. Slow addition is a critical safety measure to maintain temperature control, preventing solvent boiling and minimizing the formation of thermal degradation byproducts.

  • Reaction & Monitoring: Maintain the reaction temperature at 10-15°C. Monitor the reaction progress using the in-situ FT-IR probe, tracking the disappearance of the C=O stretch of 1,3-dichloroacetone (~1740 cm⁻¹). The reaction is typically complete within 8-12 hours.

    • Trustworthiness: Real-time monitoring via PAT provides a robust, non-invasive method to determine the reaction endpoint, eliminating the ambiguity and delay of traditional offline sampling.[12][13] This ensures batch-to-batch consistency.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 0-5°C.

    • Slowly quench the reaction by adding 200 L of a saturated aqueous ammonium chloride solution, maintaining the temperature below 20°C.

    • Agitate for 1 hour, then stop agitation and allow the layers to separate.

    • Drain the lower aqueous layer containing zinc salts.

    • Wash the organic layer with 100 L of brine.

    • The resulting THF solution containing the crude product is carried forward to the next stage.

Protocol 2: Stage 2 Synthesis of Methyl 8-oxabicyclo[3.2.1]octane-3-carboxylate

This stage involves the hydrogenation of the alkene, stereoselective reduction of the ketone, and subsequent esterification.

A. Equipment and Reagents:

  • 1000 L Hydrogenation Reactor.

  • Reagents: Palladium on Carbon (10% Pd/C), Sodium Borohydride (NaBH₄), Methanol, Hydrochloric Acid.

B. Step-by-Step Methodology:

  • Hydrogenation: Transfer the THF solution from Stage 1 to the hydrogenation reactor. Add 10% Pd/C (1.5 kg, wet basis) as a slurry in THF.

  • Pressurize the reactor with hydrogen gas (5 bar) and heat to 40°C. Maintain these conditions until hydrogen uptake ceases (typically 6-8 hours).

  • Catalyst Removal: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a celite pad to remove the Pd/C catalyst.

    • Safety: Palladium on carbon is pyrophoric when dry and exposed to air. It must be handled wet and under an inert atmosphere.[14]

  • Solvent Exchange: Distill off the THF under reduced pressure, replacing it with Methanol (300 L).

  • Ketone Reduction: Cool the methanolic solution to -10°C. Add sodium borohydride (10 kg, 265 mol) portion-wise over 2 hours, maintaining the temperature below 0°C.

    • Causality: The low temperature and choice of reducing agent favor the formation of the desired endo-alcohol diastereomer, which is crucial for the biological activity of many final drug products.

  • Esterification & Work-up:

    • After the reduction is complete (monitored by TLC or HPLC), slowly add concentrated hydrochloric acid to quench excess NaBH₄ and catalyze the esterification.

    • Heat the mixture to reflux (approx. 65°C) for 5 hours.

    • Cool to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Concentrate the mixture under vacuum to remove most of the methanol.

    • Extract the product into dichloromethane (2 x 200 L).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under vacuum to yield the crude product as an oil.

Protocol 3: Purification by Recrystallization

A. Equipment and Reagents:

  • 500 L Crystallization Vessel with controlled heating/cooling.

  • Centrifuge or Nutsche Filter/Dryer.

  • Reagents: Heptane, Ethyl Acetate.

B. Step-by-Step Methodology:

  • Solvent Addition: Charge the crude oil to the crystallization vessel. Add ethyl acetate (50 L) and heat to 40°C to ensure complete dissolution.

  • Anti-Solvent Addition: Slowly add heptane (250 L) over 1 hour while maintaining the temperature at 40°C. The solution should become slightly turbid.

    • Causality: A carefully selected solvent/anti-solvent system (in this case, ethyl acetate/heptane) is used to control the supersaturation of the solution, which is the driving force for crystallization. This allows for the formation of well-defined crystals, which effectively exclude impurities.[15][16]

  • Controlled Cooling & Seeding:

    • Cool the mixture slowly to 35°C at a rate of 5°C/hour.

    • Add seed crystals (100 g) of the pure product to induce crystallization.

    • Trustworthiness: Seeding ensures control over the crystal form (polymorphism) and size, leading to a more consistent and easily filterable product.

  • Crystal Growth & Maturation:

    • Hold at 35°C for 2 hours.

    • Continue slow cooling to 0-5°C over 6 hours.

    • Age the resulting slurry at 0-5°C for at least 4 hours with gentle agitation.

  • Isolation and Drying:

    • Filter the crystalline solid using a centrifuge or Nutsche filter.

    • Wash the filter cake with a cold (0°C) mixture of heptane/ethyl acetate (9:1, 50 L).

    • Dry the product under vacuum at 40°C until the loss on drying (LOD) is <0.5%.

Process Performance and Quality Control

The following table summarizes the expected performance parameters for the scaled-up process.

ParameterTarget ValueAnalytical Method
Overall Yield 65-75%Weight
Final Product Purity ≥ 99.5% (Area/Area)HPLC-UV
Single Largest Impurity ≤ 0.10%HPLC-UV
Residual Solvents Heptane: <5000 ppmEthyl Acetate: <5000 ppmGC-HS
Water Content ≤ 0.2%Karl Fischer
Identity Conforms to reference standard¹H NMR, ¹³C NMR
Cycle Time Approx. 72-96 hours-

Safety and Regulatory Compliance

A. Personnel Safety:

  • PPE: All operations must be conducted with appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and chemical-resistant gloves.[17][18] When handling pyrophoric catalysts or reactive reagents, Nomex gloves and a face shield are mandatory.[11]

  • Handling: Furan is a volatile and flammable liquid. All transfers should be performed in a well-ventilated area or using closed systems. Sodium borohydride reacts with water to produce flammable hydrogen gas; it must be handled in a dry environment.[19]

B. Regulatory Framework:

  • This process is designed for the manufacture of a pharmaceutical intermediate and should be conducted in accordance with current Good Manufacturing Practice (cGMP) guidelines (e.g., ICH Q7).[20]

  • All raw materials must be sourced from qualified vendors with appropriate specifications.

  • All process deviations, changes, and batch records must be thoroughly documented to ensure traceability and compliance.[21][22] The control of the impurity profile is critical as this material will be used in the synthesis of an Active Pharmaceutical Ingredient (API).[20][23]

References

  • Synthesis of 8-Oxabicyclo[3.2.1]octanes. Thieme Chemistry. [Link]

  • Reagent-Controlled Regiodivergent Annulations of Achmatowicz Products with Vinylogous Nucleophiles: Synthesis of Bicyclic Cyclopenta[b]pyrans and 8-Oxabicyclo[3.2.1]octane Derivatives. ACS Publications - Organic Letters. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives. ACS Publications - Journal of the American Chemical Society. [Link]

  • Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers. ACS Publications - Journal of the American Chemical Society. [Link]

  • Regulatory Considerations for Controlling Intermediates in Type-II Drug Master Files for the Manufacture of Generic Drug Substances. Pharmaceutical Technology. [Link]

  • PROCESS ANALYTICAL TECHNOLOGY(PAT)- Innovative pharmaceutical development. International Journal of Applied Pharmaceutics. [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. National Center for Biotechnology Information (PMC). [Link]

  • Biotechnological Approaches on Engineering Medicinal Tropane Alkaloid Production in Plants. Frontiers in Plant Science. [Link]

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Royal Society of Chemistry. [Link]

  • The Chemical Synthesis and Applications of Tropane Alkaloids. PubMed. [Link]

  • Tropane. Shahjalal University of Science & Technology. [Link]

  • Process for the preparation of cyclic esters and method for purification of the same.
  • Process Analytical Technology: Enhancing Pharma Development. Coperion. [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]

  • Method for purifying cyclic esters.
  • Regulatory Compliance for Pharmaceutical Industry | 2026 Guide. ComplianceQuest. [Link]

  • Synthesis of Cocaine analogs from Arecoline. Designer-Drug.com. [Link]

  • Tropane Alkaloids and the Synthesis of Atropine. Chemistry Steps. [Link]

  • Pharmaceutical manufacturing regulations and standards. Rentokil. [Link]

  • Au(i)-catalyzed synthesis of 8-oxabicyclo[3.2.1]oct-2-enes and 9-oxabicyclo[3.3.1]nona-2,6-dienes from enynol via oxonium/Prins-type cyclization. Royal Society of Chemistry. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Merkel. [Link]

  • Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. ResearchGate. [Link]

  • Regulatory Compliance in Pharma Manufacturing: Key Challenges & CAPA. Scilife. [Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. MDPI. [Link]

  • Catalyst handling best practice guide. European Catalyst Manufacturers Association. [Link]

  • Safety in the Handling of Laboratory Reagents. Kalstein. [Link]

  • Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency (EMA). [Link]

  • CHAPTER 19: Cocaine, Crack and Synthetic Analogues. Royal Society of Chemistry. [Link]

  • List of cocaine analogues. Wikipedia. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. UC Irvine Environmental Health & Safety. [Link]

  • Cocaine analogs and methods of preparation and uses thereof.
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • Preparation of (-)-cocaine hydrochloride.
  • Method for purifying cyclic esters.
  • Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives. Figshare. [Link]

  • A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. National Center for Biotechnology Information (PMC). [Link]

  • Asymmetric syntheses of 8-oxabicyclo[1][8][24]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. ResearchGate. [Link]

  • 8-oxabicyclo[3.2.1]octane-3-carboxylic acid. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing epimerization of 8-oxabicyclo[3.2.1]octane-3-carboxylate during ester hydrolysis

Welcome to the Application Scientist Knowledge Base. This guide is specifically engineered for researchers and drug development professionals dealing with the stereoretentive hydrolysis of 8-oxabicyclo[3.2.1]octane-3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is specifically engineered for researchers and drug development professionals dealing with the stereoretentive hydrolysis of 8-oxabicyclo[3.2.1]octane-3-carboxylate derivatives.

Because the C3-position in this rigid bridged bicyclic framework is highly susceptible to base-catalyzed epimerization, standard saponification protocols often fail. This guide breaks down the mechanistic causality of this failure and provides field-proven, self-validating protocols to ensure absolute stereochemical retention.

🔬 Core Troubleshooting & FAQs

Q1: Why does my 8-oxabicyclo[3.2.1]octane-3-carboxylate epimerize during standard NaOH/LiOH saponification?

The Causality: The epimerization is driven by the formation of a planar enolate intermediate. The C3-proton is situated alpha to the electron-withdrawing ester carbonyl, making it relatively acidic. When exposed to strong bases (like NaOH or KOH in methanol), the base deprotonates the C3 position before or during the nucleophilic attack on the ester.

Once the planar enolate forms, stereochemical memory is lost. Upon reprotonation by the solvent, the proton approaches from the least sterically hindered face. In the 8-oxabicyclo[3.2.1]octane system, the exo (equatorial-like) configuration typically acts as a thermodynamic sink because it minimizes steric clashes with the 8-oxa bridge[1]. Consequently, even if you start with a pure endo isomer, you will recover the thermodynamically favored exo carboxylic acid.

G N1 Endo-3-Carboxylate (Kinetic Isomer) N2 OH⁻ Attack (Alpha-Deprotonation) N1->N2 Strong Base N3 Planar Enolate (Stereocenter Lost) N2->N3 -H⁺ N4 H₂O Reprotonation (Face-Selective) N3->N4 +H⁺ (less hindered face) N5 Exo-3-Carboxylate (Thermodynamic Sink) N4->N5 Epimerized Product

Base-catalyzed epimerization pathway of 8-oxabicyclo[3.2.1]octane-3-carboxylate via enolate.

Q2: What is the most reliable chemical method to hydrolyze methyl/ethyl esters without epimerization?

The Solution: The gold-standard approach for base-sensitive epimerizable esters is the use of Trimethyltin hydroxide (Me₃SnOH) .

Why it works: Me₃SnOH operates via a completely different mechanism than standard alkali hydroxides. It acts as a mild, neutral nucleophile and a Lewis acid. The tin atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, while simultaneously delivering the hydroxide ligand intramolecularly. Because the bulk solution never becomes basic, alpha-deprotonation is entirely suppressed, allowing for nearly complete retention of stereochemical integrity[2].

Q3: I cannot use toxic organotin reagents in my workflow. What are my alternatives?

If your downstream application (e.g., late-stage API synthesis) precludes the use of tin, you must design your synthesis to use orthogonal protecting groups that can be cleaved under non-basic conditions:

  • Allyl Esters: Cleaved using catalytic Pd(PPh₃)₄ and a mild nucleophile (e.g., morpholine) at neutral pH.

  • Benzyl Esters: Cleaved via hydrogenolysis (H₂, Pd/C) in methanol or ethyl acetate.

  • tert-Butyl Esters: Cleaved under acidic conditions (TFA in DCM). Acidic conditions do not generate enolates, thus preserving the C3 stereocenter.

📊 Quantitative Method Comparison

Use the following data matrix to select the optimal hydrolysis strategy for your specific workflow.

Hydrolysis MethodReagents & ConditionsEpimerization RiskTypical YieldBest Use Case / Limitations
Standard Saponification NaOH/MeOH, 25–60 °CCritical (>90%) 85-95%Only use if the exo (thermodynamic) isomer is the desired final product.
Cryogenic Hydrolysis LiOH, THF/H₂O, 0 °CModerate (5-15%) 70-80%Acceptable for early-stage screening; requires strict temperature control.
Organotin Cleavage Me₃SnOH, 1,2-DCE, 80 °CNone (<1%) 80-95%Gold standard for methyl/ethyl esters[2]; limited by tin toxicity.
Acidic Cleavage TFA/DCM, 25 °CNone (0%) >95%Requires pre-installation of a tert-butyl ester.
Hydrogenolysis H₂, Pd/C, MeOH, 25 °CNone (0%) >95%Requires pre-installation of a benzyl ester; incompatible with alkenes.

🧪 Validated Experimental Protocols

Protocol A: Stereoretentive Hydrolysis using Trimethyltin Hydroxide (Me₃SnOH)

This protocol is adapted from the authoritative methodology developed by Nicolaou et al.[2] and optimized for bridged bicyclic systems.

Materials Required:

  • 8-oxabicyclo[3.2.1]octane-3-carboxylate (Methyl or Ethyl ester)

  • Trimethyltin hydroxide (Me₃SnOH, 3.0 - 5.0 equivalents)

  • 1,2-Dichloroethane (1,2-DCE, anhydrous)

  • Aqueous 5% KHSO₄ solution

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the ester substrate (1.0 eq) in anhydrous 1,2-DCE (to achieve a 0.1 M concentration).

  • Reagent Addition: Add Me₃SnOH (3.0 eq) in one portion. Note: Me₃SnOH is toxic; perform all operations in a certified fume hood.

  • Thermal Activation: Heat the reaction mixture to 80 °C.

  • Self-Validation (In-Process Control): After 4 hours, sample 10 µL of the reaction. Quench with 100 µL of 5% KHSO₄ and extract with EtOAc. Run LC-MS or TLC to confirm the disappearance of the starting material. If incomplete, add an additional 2.0 eq of Me₃SnOH and continue heating.

  • Quench & Workup: Once complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to one-third of its volume.

  • Extraction: Dilute the residue with Ethyl Acetate (EtOAc) and wash vigorously with aqueous 5% KHSO₄ (3 × 20 mL) to remove tin byproducts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Validation: Analyze the crude product via ¹H-NMR. The C3-proton of the endo and exo isomers possess distinct coupling constants ( J -values) due to the fixed dihedral angles of the 8-oxabicyclo[3.2.1]octane ring. An unchanged coupling pattern confirms zero epimerization.

G S1 Ester Substrate + Me₃SnOH S2 Thermal Activation (1,2-DCE, 80°C) S1->S2 S3 In-Process Control (LCMS / TLC) S2->S3 S3->S2 Incomplete S4 Aqueous Workup (EtOAc / 5% KHSO₄) S3->S4 Complete Conversion S5 Stereopure Acid (No Epimerization) S4->S5

Self-validating experimental workflow for Me3SnOH-mediated stereoretentive ester hydrolysis.

Protocol B: Cryogenic LiOH Hydrolysis (Low-Tin Alternative)

If Me₃SnOH cannot be used and orthogonal protecting groups were not installed, this kinetic-control method minimizes (but does not entirely eliminate) epimerization.

  • Solvent System: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.05 M) and cool strictly to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add LiOH·H₂O (1.5 eq) as a pre-chilled aqueous solution dropwise over 10 minutes. Causality: Lithium ions coordinate the carbonyl, accelerating hydroxide attack at lower temperatures before bulk deprotonation can occur.

  • Monitoring: Stir at 0 °C. Check conversion every 30 minutes via TLC. Do not let the reaction warm to room temperature.

  • Quench: Immediately upon completion, quench the reaction at 0 °C by adding cold 1M HCl until the pH reaches 3-4.

  • Isolation: Extract rapidly with cold EtOAc, dry, and concentrate. Purify immediately via flash chromatography to separate the minor epimerized byproduct.

📚 References

1.[2] 2.[1]

Sources

Optimization

Minimizing side reactions in 8-oxabicyclo[3.2.1]octane scaffold derivatization

Welcome to the Advanced Scaffold Derivatization Support Center . As researchers and drug development professionals, working with strained bicyclic systems requires precise mechanistic control. The 8-oxabicyclo[3.2.1]octa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Scaffold Derivatization Support Center . As researchers and drug development professionals, working with strained bicyclic systems requires precise mechanistic control. The 8-oxabicyclo[3.2.1]octane core—a critical structural motif found in numerous natural products and monoamine transporter ligands—presents unique synthetic challenges.

This technical guide is designed to help you troubleshoot common side reactions, specifically oxa-bridge cleavage and unwanted eliminations, ensuring high-yielding, stereoselective functionalization.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the oxa-bridge of my 8-oxabicyclo[3.2.1]octane intermediate cleave during Lewis acid-mediated functionalization, and how do I prevent it? The Causality: The 8-oxabicyclo[3.2.1]octane system possesses inherent thermodynamic ring strain[1]. The bridging oxygen atom is sterically accessible and highly Lewis basic. When exposed to strong Lewis acids (e.g., TiCl4​ , BF3​⋅OEt2​ ) or strong Brønsted acids, the oxygen atom coordinates with the acid. This coordination weakens the adjacent C–O bonds. Subsequent nucleophilic attack at the bridgehead or adjacent carbons triggers a rapid strain-release event, cleaving the bridge to yield functionalized, monocyclic cycloheptene derivatives[1]. The Solution: To preserve the bicyclic core, you must operate under strictly neutral or mildly basic conditions. If a Lewis acid is absolutely required for your transformation, utilize softer, non-coordinating Lewis acids (like ZnCl2​ ) that have a lower affinity for the bridging ether oxygen.

Q2: I am attempting to synthesize 3-aryl derivatives via cross-coupling from a C3-enol triflate, but I keep getting complex mixtures and elimination products. What is going wrong? The Causality: If you are using standard Suzuki-Miyaura cross-coupling conditions, the requisite aqueous base (e.g., Na2​CO3​ or K3​PO4​ ) is likely your culprit. In the strained oxatropene system, strong bases promote competitive hydrolysis of the triflate back to the ketone, or trigger E1cB-type elimination pathways, resulting in complex reaction mixtures[2]. The Solution: Pivot to a Stille cross-coupling protocol. Stille couplings utilize organostannanes and can be driven to completion under neutral conditions at room temperature, completely bypassing the base-catalyzed degradation pathways[2].

Q3: How do I selectively reduce the Δ2 double bond of an oxatropene without reductively cleaving the C–O–C bridge? The Causality: Standard catalytic hydrogenation (e.g., H2​ with Pd/C ) often leads to over-reduction. Transition metals can insert into the allylic/homoallylic C–O bonds of the strained bridge, leading to reductive ring-opening. The Solution: Utilize a Single-Electron Transfer (SET) reducing agent such as Samarium(II) iodide ( SmI2​ ). SmI2​ effectively reduces conjugated double bonds (such as those adjacent to a C2-carboxylate) via a ketyl radical intermediate without inserting into the unactivated ether bridge, preserving the 8-oxabicyclo[3.2.1]octane architecture[2].

Section 2: Workflow & Mechanistic Visualizations

G A 8-Oxabicyclo[3.2.1]octane Scaffold B Strong Lewis Acid (e.g., TiCl4, BF3) A->B Suboptimal Conditions E Mild/Neutral Conditions (e.g., Pd-catalyzed Stille) A->E Optimized Route C Oxa-Bridge Coordination & Strain Release B->C D Ring-Opened Cycloheptene Derivative C->D Nucleophilic Attack F Intact Bicyclic Functionalization E->F

Mechanistic divergence of 8-oxabicyclo[3.2.1]octane under acidic vs. mild conditions.

Workflow S1 1. Triflation of C3 Ketone S2 2. Stille Coupling (Pd2(dba)3, NMP) S1->S2 S3 3. Aqueous Workup & Purification S2->S3 S4 4. SmI2 Reduction (-78 °C, THF/MeOH) S3->S4 S5 5. Diastereomeric Resolution S4->S5

Step-by-step derivatization workflow for 3-substituted 8-oxabicyclo[3.2.1]octanes.

Section 3: Quantitative Data Summary

The following table summarizes the causal relationship between chosen reaction conditions and the preservation of the 8-oxabicyclo[3.2.1]octane scaffold during C3-derivatization and subsequent reduction.

Reaction TypeReagents / ConditionsPrimary OutcomeYield of Intact Scaffold
Cross-Coupling Suzuki ( Pd(PPh3​)4​ , Na2​CO3​ , H2​O /Dioxane, Δ )Complex mixture (Elimination/Hydrolysis)< 20%
Cross-Coupling Stille ( Pd2​(dba)3​ , ZnCl2​ , NMP, RT)3-Aryl-8-oxabicyclo[3.2.1]oct-2-ene85–95%
Olefin Reduction Catalytic Hydrogenation ( H2​ , Pd/C , MeOH)Reductive cleavage of oxa-bridge< 10%
Olefin Reduction Single-Electron Transfer ( SmI2​ , THF/MeOH, -78 °C)Diastereoselective olefin reduction75–88%

Section 4: Self-Validating Experimental Protocols

Protocol A: Mild Stille Cross-Coupling for 3-Biaryl Oxatropenes

This protocol utilizes neutral conditions to prevent base-catalyzed degradation of the bicyclic core.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the 8-oxabicyclo[3.2.1]oct-2-en-3-yl triflate (1.0 equiv) and the desired arylstannane (1.2 equiv) in anhydrous 1-methyl-2-pyrrolidinone (NMP) (0.1 M concentration).

  • Catalyst Loading: Add anhydrous ZnCl2​ (2.0 equiv), tri-2-furylphosphine (0.2 equiv), and Pd2​(dba)3​ (0.05 equiv).

  • Execution: Stir the reaction mixture at room temperature overnight (12-16 hours).

    • Self-Validation Check: The reaction mixture will transition from a deep purple/red suspension (unactivated Pd2​(dba)3​ ) to a homogeneous yellow/brown solution, indicating active catalytic cycling.

  • Quench & Workup: Dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of KF (to precipitate toxic tin byproducts as insoluble polymeric tin fluorides). Stir vigorously for 30 minutes.

  • Isolation: Filter through a pad of Celite, separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Diastereoselective SmI2​ Reduction of Oxatropenes

This protocol ensures the reduction of the Δ2 double bond without triggering reductive cleavage of the oxygen bridge.

  • Preparation: Dissolve the 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene derivative (1.0 equiv) in anhydrous THF (0.05 M). Add anhydrous methanol (20 equiv) to serve as the proton source.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reduction: Dropwise, add a commercially available or freshly prepared solution of SmI2​ (0.1 M in THF, approx. 4.0 equiv) until a deep blue color persists in the reaction mixture.

    • Self-Validation Check: The deep blue color of the SmI2​ solution must persist for at least 30 minutes. Rapid bleaching to a yellow/white suspension indicates premature quenching by moisture or oxygen, requiring the immediate addition of fresh reagent.

  • Quench: After 1 hour at -78 °C, quench the reaction by adding saturated aqueous NaHCO3​ directly to the cold solution.

  • Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether, wash with saturated Na2​S2​O3​ (to remove iodine byproducts), dry over MgSO4​ , and concentrate. The resulting mixture will contain both 2β-carbomethoxy and 2α-carbomethoxy diastereomers with an intact 8-oxabicyclo[3.2.1]octane core, which can be separated via preparative HPLC[2].

References

  • Ring-opening processes in the 8-oxabicyclo[3.2.1]octane ring system Source: The Journal of Organic Chemistry URL:[Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters Source: Bioorganic & Medicinal Chemistry Letters (National Institutes of Health / PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Conformational Stability and Drug-Likeness: A Comparative Guide to 8-oxabicyclo[3.2.1]octane vs. Cyclohexane Scaffolds

The transition from flat, two-dimensional aromatic rings to sp³-rich, three-dimensional architectures is a cornerstone of modern drug discovery. While simple saturated carbocycles like cyclohexane are commonly used to in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, two-dimensional aromatic rings to sp³-rich, three-dimensional architectures is a cornerstone of modern drug discovery. While simple saturated carbocycles like cyclohexane are commonly used to increase sp³ character, their inherent conformational flexibility often introduces thermodynamic and metabolic liabilities. To address these challenges, medicinal chemists increasingly rely on bridged bicyclic systems, such as the 8-oxabicyclo[3.2.1]octane scaffold.

This guide provides an in-depth technical comparison between the flexible cyclohexane ring and the conformationally restricted 8-oxabicyclo[3.2.1]octane scaffold, detailing the thermodynamic causality, metabolic advantages, and self-validating experimental protocols required to evaluate them.

Thermodynamic Principles of Conformational Restriction

The primary functional difference between a cyclohexane ring and an 8-oxabicyclo[3.2.1]octane core lies in their conformational energy landscapes.

Cyclohexane is highly flexible, rapidly interconverting between multiple chair and boat conformations at room temperature (with a low energy barrier of ~10.5 kcal/mol). When a cyclohexane-based ligand binds to a target protein (such as a monoamine transporter or an HDAC enzyme), it must "freeze" into a single bioactive conformation[1]. This structural reorganization results in a significant loss of configurational entropy ( −TΔS>0 ), which thermodynamically penalizes the overall binding free energy ( ΔG )[1].

Conversely, the 8-oxabicyclo[3.2.1]octane scaffold introduces an oxygen bridge between the C1 and C5 positions of the ring system. This bridge acts as a structural tie-bar, essentially "locking" the molecule into a rigid, pre-organized boat/chair hybrid conformation[2]. Because the scaffold is already pre-organized in its bioactive geometry, the entropic penalty upon target binding is minimized, often leading to superior binding affinities and target selectivity[1].

ConformationalEnergy cluster_cyclo Cyclohexane (Flexible) cluster_oxa 8-oxabicyclo[3.2.1]octane (Rigid) C_State1 Chair Conformer A C_State2 Chair Conformer B C_State1->C_State2 ~10.5 kcal/mol C_Penalty High Entropic Penalty Upon Target Binding C_State1->C_Penalty C_State2->C_Penalty O_State Locked Bridged Conformation O_Benefit Low Entropic Penalty Pre-organized for Binding O_State->O_Benefit

Conformational energy landscape comparing flexible cyclohexane with rigid 8-oxabicyclo[3.2.1]octane.

Physicochemical Profiling: Lipophilicity and Metabolic Stability

Beyond binding thermodynamics, the choice of scaffold profoundly impacts the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Lipophilicity (logP): Cyclohexane is a highly lipophilic carbocycle. High lipophilicity often correlates with poor aqueous solubility and off-target promiscuity. The incorporation of the electronegative oxygen atom in the 8-oxabicyclo[3.2.1]octane system significantly reduces the partition coefficient (logP), improving the topological polar surface area (TPSA) and overall drug-likeness[3].

  • Metabolic Stability (CYP450 Resistance): Simple saturated rings like cyclohexane are highly susceptible to cytochrome P450 (CYP)-mediated C-H oxidation (hydroxylation). The 8-oxabicyclo[3.2.1]octane scaffold mitigates this liability through two mechanisms. First, the bridged architecture introduces steric hindrance that blocks the metabolic site. Second, the bridging oxygen inductively deactivates adjacent C-H bonds, increasing the transition state energy required for CYP-mediated oxidation[4]. This results in superior metabolic stability and a longer in vivo half-life[3].

Quantitative Data Comparison

The following table summarizes the general physicochemical and biological performance metrics when comparing a standard cyclohexane derivative to its 8-oxabicyclo[3.2.1]octane bioisostere.

Property / ParameterCyclohexane Scaffold8-oxabicyclo[3.2.1]octane Scaffold
Conformational Flexibility High (Rapid chair-chair flip)Low (Rigid bridged structure)
Ring Inversion Barrier ( ΔG‡ ) ~10.5 kcal/mol> 30 kcal/mol (Locked)
Relative Lipophilicity ( Δ clogP) Baseline (+ ~3.0 for core)Reduced (+ ~1.2 for core)
Configurational Entropy Penalty High ( −TΔS>0 )Low ( −TΔS≈0 )
Metabolic Liability (CYP450) High (Exposed equatorial C-H bonds)Low (Steric shielding, inductive deactivation)
Synthetic Complexity Low (Commercially abundant)High (Requires cascade/cycloadditions)
Self-Validating Experimental Protocols

To objectively evaluate these scaffolds, researchers must employ rigorous, self-validating workflows. Below are the standard protocols for synthesizing the bridged core and evaluating its metabolic stability.

Workflow S1 Au(I)-Catalyzed Cascade Synthesis S2 NMR Conformational Analysis S1->S2 S3 LogD / Lipophilicity Profiling S2->S3 S4 HLM Metabolic Stability Assay S3->S4

Standard experimental workflow for evaluating bridged bicyclic scaffolds in drug discovery.

Protocol A: Synthesis of 8-oxabicyclo[3.2.1]octane via Au(I)-Catalyzed Cascade

The construction of the 8-oxabicyclo[3.2.1]octane core with precise diastereoselectivity is traditionally challenging. A highly efficient method utilizes a gold-catalyzed cascade reaction starting from a cyclohexane-trans-1,4-diol derivative[5].

  • Substrate Preparation: Dissolve 1-ethynyl-cyclohexane-trans-1,4-diol (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M under an argon atmosphere.

  • Catalyst Activation: Add 5 mol% of Ph₃PAuNTf₂ catalyst to the solution.

    • Causality Check: The NTf₂ counterion is critical. It renders the Au(I) center highly electrophilic, which is necessary to selectively activate the alkyne for the initial 6-exo-dig nucleophilic addition without prematurely reacting with the diol[5].

  • Cascade Reaction: Stir the mixture at room temperature for 2 hours. The reaction proceeds via an exocyclic enol ether intermediate, which isomerizes to a highly strained oxonium ion. The relief of this strain drives a semi-pinacol-type 1,2-alkyl migration, irreversibly locking the molecule into the 8-oxabicyclo[3.2.1]octane scaffold[5].

  • Purification: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via flash column chromatography to isolate the rigid bicyclic product.

Protocol B: Liver Microsomal Stability (HLM) Assay

To prove the metabolic superiority of the bridged scaffold over cyclohexane, an in vitro intrinsic clearance assay must be performed using Human Liver Microsomes (HLM).

  • Incubation Setup: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Add the test compound (cyclohexane or 8-oxabicyclo[3.2.1]octane derivative) to a final concentration of 1 µM.

    • Causality Check: A 1 µM concentration is intentionally chosen to remain well below the Michaelis constant ( Km​ ) for typical CYP enzymes, ensuring the reaction follows first-order kinetics for accurate intrinsic clearance ( CLint​ ) calculation.

  • Initiation: Pre-warm the mixture to 37 °C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Validation Controls (Self-Validating System):

    • Minus-NADPH Control: Run a parallel incubation lacking NADPH. If degradation occurs here, it indicates chemical instability rather than CYP-mediated metabolism.

    • Positive Control: Run a parallel assay with Verapamil or Testosterone to confirm the enzymatic viability of the microsomes.

  • Quenching & Analysis: At specific time points (0, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance.

References
  • Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction - PMC. nih.gov.
  • Decoding molecular recognition of inhibitors targeting HDAC2 via molecular dynamics simulations and configurational entropy estimation | PLOS One. plos.org.
  • 2-Carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters | Journal of Medicinal Chemistry. acs.org.
  • 2-Bromo-4-(oxan-4-yl)-1,3-thiazole. benchchem.com.
  • Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations. rsc.org.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate proper disposal procedures

Comprehensive Disposal and Operational Safety Guide: Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate In modern drug discovery, rigid bioisosteres like ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate (often ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Safety Guide: Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate

In modern drug discovery, rigid bioisosteres like ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate (often handled as its hydrochloride salt) are highly valued for replacing piperidine or morpholine rings to improve pharmacokinetic profiles. However, the unique structural features of this bridged bicyclic amino ester—specifically the combination of a basic primary amine, a hydrolyzable ethyl ester, and an oxabicyclo core—demand precise, causality-driven disposal protocols.

This guide provides researchers and laboratory managers with authoritative, step-by-step methodologies for the safe handling, segregation, and disposal of this intermediate, ensuring strict compliance with federal environmental regulations and laboratory safety standards[1].

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the compound's hazard profile. The hydrochloride salt of this compound is categorized under the Globally Harmonized System (GHS) as an irritant and a specific target organ toxin[2].

Table 1: Quantitative Hazard and Property Summary

Property / HazardValue / ClassificationRegulatory Grounding
CAS Number 1956306-41-4 (HCl salt)Chemical Substance Registry[2]
Physical State Solid (Crystalline Powder)Standard for isolated HCl salts
Skin Irritation Category 2 (H315)GHS Classification[2]
Eye Irritation Category 2A (H319)GHS Classification[2]
STOT SE Category 3 (H336 - Inhalation)GHS Classification[2]

Operational Segregation Logic & Workflow

The overriding principle governing the prudent handling of laboratory waste is that no experimental activity should begin unless a disposal plan has been formulated[3]. Under the EPA’s Resource Conservation and Recovery Act (RCRA) Subpart K, laboratories must make accurate hazardous waste determinations and segregate waste streams to prevent incompatible reactions[4].

  • Causality of Segregation: The ethyl ester functionality is highly susceptible to acid/base-catalyzed hydrolysis. If mixed with highly acidic or basic aqueous waste, the ester will hydrolyze into ethanol and the corresponding carboxylic acid, generating unexpected pressure in sealed containers and altering the waste's toxicity profile.

  • Oxidation Risk: The primary amine at the 3-position can undergo rapid, exothermic oxidation if inadvertently mixed with strong oxidizers (e.g., peroxides, mCPBA) in a general waste drum.

DisposalWorkflow W Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate Waste Stream S Solid Waste (Unreacted HCl Salt) W->S L Liquid Waste (Reaction/Extraction) W->L SD Double-bag in PE Incineration (RCRA) S->SD Aq Aqueous Waste L->Aq Org Organic Waste L->Org AqD Neutralize (pH 6-8) Aqueous Hazmat Drum Aq->AqD OrgH Halogenated (e.g., DCM) Org->OrgH OrgNH Non-Halogenated (e.g., EtOAc, MeOH) Org->OrgNH

Disposal workflow for Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate waste streams.

Step-by-Step Disposal Protocols

The following self-validating protocols ensure that waste containing ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate is chemically stabilized before transfer to a Central Accumulation Area (CAA)[4].

Protocol A: Unreacted Solid Waste Disposal

Unreacted material (typically the hydrochloride salt) poses an inhalation hazard (STOT SE 3) and must not be disposed of in standard municipal trash[2].

  • Collection: In a certified chemical fume hood, carefully sweep or transfer the unreacted powder into a compatible polyethylene (PE) primary waste bag. Avoid generating dust.

  • Secondary Containment: Place the primary bag into a secondary, sealable PE bag. Causality: Double-bagging prevents aerosolization of the irritating powder if the primary layer is punctured during transit.

  • Labeling: Affix a GHS-compliant label indicating "Hazardous Solid Waste - Contains Irritant (H315, H319, H336)".

  • Storage: Transfer to the laboratory's CAA for eventual high-temperature commercial incineration.

Protocol B: Liquid Organic Waste (Post-Reaction/Extraction)

Because this compound is highly soluble in organic solvents, reaction mixtures and extraction solvents (e.g., dichloromethane, ethyl acetate) must be carefully managed.

  • Segregation: Determine if the solvent matrix is halogenated (e.g., DCM, Chloroform) or non-halogenated. Causality: Halogenated solvents must be separated because their incineration requires specialized scrubbers to prevent the atmospheric release of toxic dioxins.

  • Validation (Self-Validating Step): Before adding the oxabicyclo[3.2.1]octane derivative to a bulk organic waste carboy, dip a starch-iodide test strip into the bulk waste.

    • Mechanism: A color change to blue-black indicates the presence of unquenched peroxides or strong oxidizers. Because the primary amine on the oxabicyclo core can undergo rapid, exothermic oxidation, a negative starch-iodide test (no color change) self-validates that the bulk drum is chemically compatible and safe for the addition of this specific intermediate.

  • Transfer: Using a grounded funnel to prevent static discharge, pour the waste into the designated, validated organic waste carboy.

  • Documentation: Log the estimated mass/volume added to maintain an accurate RCRA inventory[5].

Protocol C: Aqueous Waste Neutralization

Aqueous extractions containing the hydrochloride salt must be neutralized prior to disposal. RCRA defines any aqueous waste with a pH ≤ 2 or ≥ 12.5 as a hazardous corrosive waste[6].

  • Measurement: Extract a 1 mL aliquot of the aqueous waste and test using a calibrated pH meter.

  • Neutralization: If the waste is highly acidic (common when handling the HCl salt), slowly add 1M NaOH dropwise under continuous stirring until the pH reaches 6.0 to 8.0.

  • Equilibrium Validation (Self-Validating Step): After neutralizing the aqueous waste stream to pH 7, wait 15 minutes and re-test the pH.

    • Mechanism: If the pH drops significantly during this waiting period, it indicates ongoing base-catalyzed hydrolysis of the compound's ethyl ester group, which consumes hydroxide ions. Continue neutralizing and waiting until the pH remains permanently stable. This validates that all reactive functional groups have been fully quenched and the matrix is at equilibrium.

  • Disposal: Transfer the stabilized solution to the designated "Aqueous Hazardous Waste" container.

References

  • NextSDS. "Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride - Chemical Substance Information." NextSDS Database. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at: [Link]

  • National Research Council (US). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management for School Laboratories." EPA RCRA Guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at: [Link]

  • Lab Manager. "Hazardous Waste Management in the Laboratory." Lab Manager Magazine, 2022. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 2
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.